2-Hydroxy-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDNXIKAWKCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143118 | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-56-1 | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylpyridine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-3-methylpyridine, also known by its IUPAC name, 3-methyl-1H-pyridin-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its pyridone form, 3-methyl-2-pyridone. The pyridone tautomer is generally the more stable form, particularly in polar solvents. This equilibrium is a critical aspect of its chemical behavior and reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 3-methyl-1H-pyridin-2-one | --INVALID-LINK-- |
| Synonyms | 2-Hydroxy-3-picoline, 3-Methyl-2-pyridone | --INVALID-LINK-- |
| CAS Number | 1003-56-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇NO | --INVALID-LINK-- |
| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 139-141 °C | --INVALID-LINK-- |
| Boiling Point | 204.59°C (rough estimate) | --INVALID-LINK-- |
| pKa | 12.61±0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in methanol.[1] | --INVALID-LINK-- |
| XLogP3 | 0.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-methyl-2-pyridone provides characteristic signals for the protons on the pyridine ring and the methyl group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.43 | br s | - | N-H |
| 7.25 | t | 6.5 | H-4 |
| 7.25 | d | 6.5 | H-6 |
| 6.13 | t | 6.5 | H-5 |
| 2.16 | s | - | -CH₃ |
Solvent: Not specified in the primary source, but likely CDCl₃ or DMSO-d₆ based on typical analyses. Reference: --INVALID-LINK--[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for the six carbon atoms in the 3-methyl-2-pyridone structure.
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O (C-2) |
| 138.1 | C-6 |
| 134.1 | C-4 |
| 118.8 | C-3 |
| 106.9 | C-5 |
| 16.5 | -CH₃ |
Solvent: Not specified in the primary source. Reference: --INVALID-LINK--[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H and N-H stretching (hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (-CH₃) |
| ~1650 | Strong | C=O stretching (amide I band of pyridone form) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1250 | Medium | C-N stretching |
Technique: KBr pellet or ATR.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]
| m/z | Relative Intensity | Assignment |
| 109 | High | [M]⁺ (Molecular ion) |
| 80 | Medium | [M - CO - H]⁺ or [M - CHO]⁺ |
| 53 | Medium | Further fragmentation of the pyridine ring |
Experimental Protocols
Synthesis of 3-methyl-2-pyridone[1]
This protocol describes the synthesis of 3-methyl-2-pyridone from 2-bromo-3-methylpyridine.
Materials:
-
2-bromo-3-methylpyridine (5.98 g, 35.0 mmol)
-
Ammonia solution (Am-OH, 100 mL)
-
Potassium tert-butoxide (KOt-Bu, 39.3 g, 350.0 mmol)
-
Formic acid (HCO₂H, 50 mL)
-
3N aqueous potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Dichloromethane
Procedure:
-
In a dry Schlenk tube, dissolve 2-bromo-3-methylpyridine in ammonia solution.
-
Add potassium tert-butoxide to the solution.
-
Stir the reaction mixture at 100 °C for 40 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in formic acid and stir at room temperature for 24 hours.
-
Adjust the pH to approximately 6 using 3N aqueous potassium hydroxide.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using 8% methanol in dichloromethane as the eluent to yield the final product as a white solid.
References
An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Molecular Structure and Formula
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the molecular characteristics of heterocyclic compounds is paramount. This guide provides a detailed examination of 2-Hydroxy-3-methylpyridine, a significant heterocyclic organic compound. Also known by its tautomeric name, 3-methyl-2-pyridone, this compound serves as a valuable building block in various chemical syntheses.
Molecular Structure and Formula
This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Its structure is characterized by a hydroxyl (-OH) group at the second position and a methyl (-CH₃) group at the third position of the pyridine ring. The presence of these functional groups significantly influences its chemical reactivity and physical properties.
The compound exists in a tautomeric equilibrium with its keto form, 3-methyl-2-pyridone. This equilibrium is a crucial aspect of its chemistry, affecting its spectroscopic properties and reaction mechanisms.
The molecular formula for this compound is C₆H₇NO .[1][2] Its structure is elucidated through various spectroscopic techniques, providing insights into the connectivity of its atoms and its three-dimensional arrangement.
References
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyridine from 2-acetylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-methylpyridine from 2-acetylfuran. The core of this process involves a ring expansion of the furan moiety into a pyridine structure through a reaction with ammonia, typically under high temperature and pressure. This document details the reaction pathways, experimental protocols, and quantitative data associated with this chemical transformation.
Introduction
This compound, also known as 3-methyl-2-pyridone, is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and other fine chemicals. The transformation of readily available 2-acetylfuran into this pyridine derivative presents an important synthetic route. The primary method for this conversion involves the reaction of 2-acetylfuran with ammonia, which leads to the formation of this compound alongside the byproduct 2-acetylpyrrole.[1] The reaction is typically carried out in an autoclave at elevated temperatures.[1]
Reaction Pathway and Mechanism
The conversion of 2-acetylfuran to this compound is a fascinating example of a furan ring expansion. The proposed reaction mechanism involves the addition of ammonia to the furan ring, leading to a ring-opened intermediate which then cyclizes to form the more stable six-membered pyridine ring.[2] Concurrently, a side reaction can occur where ammonia reacts with the acetyl group, leading to the formation of 2-acetylpyrrole.[1]
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The reaction of 2-acetylfuran with ammonia has been investigated under various conditions, yielding different proportions of this compound and 2-acetylpyrrole. The following table summarizes the quantitative data from key experiments.[1]
| Experiment | 2-Acetylfuran (g) | Ammonia (ml of liquid) | Catalyst (NH4Cl, g) | Solvent (ml) | Temperature (°C) | Time (hr) | Yield of this compound (%) | Yield of 2-Acetylpyrrole (%) |
| 1 | 2 | 10 | 0.5 | None | 180 | 20 | 25 | 20 |
| 2 | 2 | 10 | - | Methanol (10) | 180 | 20 | 15 | 40 |
Experimental Protocols
The following protocols are based on the procedures described in the literature for the synthesis and isolation of this compound.[1]
4.1. Synthesis of this compound
Materials:
-
2-Acetylfuran
-
Liquid Ammonia
-
Ammonium Chloride (catalyst)
-
Methanol (optional, as solvent)
-
High-pressure autoclave
Procedure:
-
Charging the Autoclave: In a high-pressure autoclave, place 2 g of 2-acetylfuran and 0.5 g of ammonium chloride.
-
Adding Liquid Ammonia: Carefully add 10 ml of liquid ammonia to the autoclave.
-
Reaction: Seal the autoclave and heat it to 180°C for 20 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool to room temperature.
4.2. Isolation and Purification of Products
Materials:
-
Methanol
-
Activated Carbon
-
Diatomaceous Earth
-
Benzene
-
Apparatus for sublimation under reduced pressure
Procedure:
-
Extraction: Dilute the reaction mixture with 50 ml of methanol.
-
Decolorization: Treat the methanolic solution with activated carbon and filter through a bed of diatomaceous earth.
-
Solvent Removal: Remove the solvent and excess ammonia from the filtrate by distillation under reduced pressure.
-
Sublimation: The resulting residue is subjected to sublimation under reduced pressure (10 mm Hg).
-
2-Acetylpyrrole sublimes at 90-100°C.
-
This compound sublimes at 160-170°C.
-
-
Recrystallization: The sublimed this compound can be further purified by recrystallization from benzene to yield colorless prisms.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-acetylfuran via a reaction with ammonia is a well-established method that provides a direct route to this important pyridine derivative. While the reaction conditions require high temperature and pressure, the procedure is relatively straightforward. The formation of 2-acetylpyrrole as a byproduct necessitates a careful purification process, which can be effectively achieved through sublimation and recrystallization. This technical guide provides researchers and drug development professionals with the essential information to understand and implement this valuable synthetic transformation.
References
An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine (CAS No. 197638-83-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(4-formylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
1-Boc-4-(4-formylphenyl)piperazine, with the CAS number 197638-83-8, is a versatile bifunctional molecule. The presence of a Boc-protected piperazine ring and a formyl group makes it a valuable building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the formyl group, and can be readily removed under acidic conditions to enable further functionalization of the piperazine nitrogen.
Table 1: Physicochemical Properties of 1-Boc-4-(4-formylphenyl)piperazine
| Property | Value | Reference(s) |
| CAS Number | 197638-83-8 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 290.36 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | [3] |
| Synonyms | 4-(N-Boc-piperazin-1-yl)benzaldehyde, tert-Butyl 4-(4'-formylphenyl)piperazine-1-carboxylate | [1] |
| Appearance | Solid | [4] |
| Melting Point | 118-121 °C | [2] |
| Purity | ≥97% | [2] |
Table 2: Spectroscopic Data References
| Spectroscopic Data | Availability | Reference(s) |
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| Mass Spectrometry (MS) | Data available | [5] |
| Infrared (IR) Spectroscopy | Data available | [3][5] |
Synthesis of 1-Boc-4-(4-formylphenyl)piperazine: Experimental Protocol
The synthesis of 1-Boc-4-(4-formylphenyl)piperazine is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6] This reaction forms the carbon-nitrogen bond between the piperazine and the phenyl ring.
Reaction Scheme
Caption: Synthesis of 1-Boc-4-(4-formylphenyl)piperazine.
Materials and Reagents
-
1-Boc-piperazine
-
4-bromobenzaldehyde
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), cesium carbonate (2.0 equivalents), Xantphos (0.1 equivalents), and tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (4-bromobenzaldehyde).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Boc-4-(4-formylphenyl)piperazine as a solid.
Applications in Drug Development
1-Boc-4-(4-formylphenyl)piperazine is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic properties.[7] The formyl group provides a reactive handle for further molecular elaboration, such as reductive amination, to introduce additional pharmacophoric elements.
Role in the Synthesis of Receptor Modulators
Derivatives of 1-Boc-piperazine are integral in the synthesis of novel compounds with dual receptor binding affinities, for instance, for dopamine D2 and serotonin 5-HT1A receptors.[8] Such compounds are of significant interest for the development of new treatments for psychiatric disorders. The synthesis of these complex molecules often involves the initial preparation of an arylpiperazine derivative, for which 1-Boc-4-(4-formylphenyl)piperazine is a key starting material.
Caption: Synthetic utility in drug development.
Safety and Handling
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, and spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Boc-4-(4-formylphenyl)piperazine is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its versatile chemical nature, stemming from the orthogonally protected piperazine and the reactive aldehyde, allows for the construction of diverse molecular libraries for screening and lead optimization. The synthetic protocol provided herein, based on the robust Buchwald-Hartwig amination, offers a reliable method for its preparation. As research into new therapeutics continues, the importance of such well-defined and versatile building blocks will undoubtedly grow.
References
- 1. scbt.com [scbt.com]
- 2. 1-Boc-4-(4-formylphenyl)piperazine - CAS:197638-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(2-formylphenyl)piperazine 97 174855-57-3 [sigmaaldrich.com]
- 5. 1-BOC-4-(4-FORMYLPHENYL)PIPERAZINE(197638-83-8) 1H NMR [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-pyridone (CAS No. 1003-56-1), also known as 2-hydroxy-3-methylpyridine, is a heterocyclic organic compound with the molecular formula C₆H₇NO.[1][2] Its structure, featuring a pyridine ring with a methyl group and a hydroxyl group, allows for interesting chemical properties, including tautomerism. This guide provides a comprehensive overview of the core physical characteristics of 3-methyl-2-pyridone, complete with experimental protocols and visual representations of its chemical synthesis and tautomeric equilibrium. The data presented herein is crucial for its application in medicinal chemistry, materials science, and organic synthesis.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 3-methyl-2-pyridone are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | References |
| CAS Number | 1003-56-1 | [1][3] |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | White to orange to green powder or crystals. | [2][3] |
| Melting Point | 139-144 °C | [2][3] |
| Boiling Point | ~204.59 °C (rough estimate) | [2] |
| Density | ~1.1143 g/cm³ (rough estimate) | [2] |
| Solubility | Soluble in methanol. | [2][4] |
| pKa | 12.61 ± 0.10 (Predicted) | [2] |
Tautomerism: A Key Characteristic
3-Methyl-2-pyridone exists in a tautomeric equilibrium with its isomer, this compound. This property is fundamental to its reactivity and interactions in various chemical and biological systems. The equilibrium can be influenced by factors such as the solvent and temperature. In the solid state, the pyridone form is generally favored.
Caption: Tautomeric equilibrium between 3-methyl-2-pyridone and this compound.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Melting Point Determination
The melting point of 3-methyl-2-pyridone can be determined using the capillary tube method with a melting point apparatus.[5]
Procedure:
-
Sample Preparation: A small amount of dry, crystalline 3-methyl-2-pyridone is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility in a given solvent can be performed through visual inspection.
Procedure:
-
Preparation: A known mass of 3-methyl-2-pyridone (e.g., 10 mg) is added to a specific volume of the solvent to be tested (e.g., 1 mL) in a clear vial at a controlled temperature.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing for 1 minute) to facilitate dissolution.[6]
-
Observation: The solution is visually inspected against a contrasting background to determine if the solid has completely dissolved. If it has, the compound is considered soluble at that concentration.
-
Incremental Addition: If the solid dissolves, further increments of the solute can be added until saturation is reached to estimate the approximate solubility. If the initial amount does not dissolve, the experiment can be repeated with a smaller amount of solute or a larger volume of solvent.
Synthesis Workflow
The synthesis of 3-methyl-2-pyridone can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of 2-bromo-3-methylpyridine with a strong base in the presence of ammonia, followed by acidic workup.[1]
Caption: A generalized workflow for the synthesis of 3-methyl-2-pyridone.
Spectral Data Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-methyl-2-pyridone.
| Technique | Description | References |
| ¹H NMR | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For 3-methyl-2-pyridone, characteristic signals for the methyl protons and the protons on the pyridine ring are observed. | [7] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in the molecule. The spectrum of 3-methyl-2-pyridone will show distinct peaks for the methyl carbon and the five carbons of the pyridine ring. | [8] |
| IR Spectroscopy | Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation. Key absorptions for 3-methyl-2-pyridone include those for the C=O (carbonyl) and N-H bonds of the pyridone tautomer, and O-H and C=N bonds of the hydroxypyridine tautomer. | [9] |
| Mass Spectrometry | Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the molecular weight of 3-methyl-2-pyridone (109.13 m/z) would be expected. | [10] |
Experimental Protocol for Spectral Analysis (General):
-
Sample Preparation: A small, pure sample of 3-methyl-2-pyridone is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. For mass spectrometry, the sample is introduced into the instrument, often after dissolution in a volatile solvent.
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks and coupling patterns, which are then compared with literature values and theoretical predictions to confirm the structure of the compound.
References
- 1. 3-Methyl-2-pyridone CAS#: 1003-56-1 [chemicalbook.com]
- 2. 3-Methyl-2-pyridone CAS#: 1003-56-1 [amp.chemicalbook.com]
- 3. 3-Methyl-2-pyridone | 1003-56-1 | TCI AMERICA [tcichemicals.com]
- 4. 3-Methyl-2-pyridone, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Pyridine, 3-methyl- [webbook.nist.gov]
- 10. Pyridine, 3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-methylpyridine, also known as 3-methyl-2-pyridone, is a heterocyclic organic compound that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its established and potential pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
This compound (2-HMP) is a pyridine derivative with the chemical formula C₆H₇NO.[1][2] Its structure, featuring a hydroxyl group at the 2-position and a methyl group at the 3-position of the pyridine ring, is crucial to its chemical reactivity and biological interactions.[1] The compound exists as a beige crystalline powder and is also known by its tautomeric name, 3-methyl-2-pyridone.[1][3] Emerging research has highlighted its potential as a versatile scaffold in medicinal chemistry due to its demonstrated bioactivities. This guide will delve into the specifics of these activities, presenting the current state of knowledge and providing detailed protocols for its further investigation.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro studies have shown its cytotoxic effects against specific human cancer cell lines.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound has been quantified against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with the following IC50 values reported:
| Cell Line | IC50 (µM) |
| HeLa | 25 |
| MCF-7 | 30 |
| Table 1: Cytotoxicity of this compound against human cancer cell lines.[1] |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer mechanism of this compound is understood to involve the induction of apoptosis and cell cycle arrest at the G1 phase.[1] This dual mechanism disrupts the normal progression of the cell cycle and triggers programmed cell death in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1]
Mechanism of Action
In vitro studies have shown that 2-HMP can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.[1] This suggests that the compound may modulate inflammatory responses by interfering with the signaling pathways that lead to the expression of these key inflammatory mediators. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade, is a plausible mechanism for pyridinone derivatives, although specific data for 2-HMP is not yet available.[4][5]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the production of cytokines like TNF-α and IL-6 from cultured cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete cell culture medium
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance and calculate the concentration of the cytokines based on a standard curve. Determine the inhibitory effect of this compound on cytokine production.
Antimicrobial Activity
This compound and its derivatives have shown potential as antimicrobial agents. While specific data for the parent compound is limited, related compounds have demonstrated activity against various microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) of [Ag(2-amino-3-methylpyridine)₂]NO₃ |
| S. aureus | Considerable activity |
| M. lutea | Considerable activity |
| S. lutea | Considerable activity |
| C. albicans | Considerable activity |
| Table 2: Antimicrobial activity of a silver complex of a 2-HMP analog. "Considerable activity" indicates significant inhibition, though specific MIC values were not provided in the summary.[4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Other Biological Activities
Antioxidant Potential
While direct quantitative data for this compound is lacking, its structural analogs, particularly 3-hydroxypyridines, are known to possess antioxidant properties.[2] The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.[6]
Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role in modifying biochemical processes.[1] However, specific enzymes and inhibitory concentrations have not been detailed in the available literature.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a range of demonstrated and potential biological activities. Its anticancer properties, mediated through the induction of apoptosis and cell cycle arrest, are the most quantitatively characterized to date. While its anti-inflammatory and antimicrobial activities are evident from preliminary studies and the activities of related compounds, further research is required to quantify these effects and elucidate the precise molecular mechanisms. Future investigations should focus on generating specific IC50 and MIC values for a broader range of cancer cell lines, inflammatory markers, and microbial strains. Elucidating the specific signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for such future research endeavors.
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Tautomerism in Hydroxypyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. In the realm of heterocyclic compounds, hydroxypyridine derivatives serve as a classic and vital model for studying this phenomenon. The equilibrium between their hydroxy and pyridone tautomeric forms is delicately influenced by a variety of factors including substitution, solvent polarity, and pH. Understanding and quantifying this equilibrium is crucial as the predominant tautomer dictates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core principles governing tautomerism in hydroxypyridine derivatives, detailed experimental protocols for its quantitative analysis, and a summary of key data to aid researchers in this field.
The Core Concept: Hydroxy-Pyridone Tautomerism
Hydroxypyridine derivatives can exist in two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic but often more stable pyridone form. This is a type of prototropic tautomerism, involving the migration of a proton.[1][2] The position of the hydroxyl group on the pyridine ring dictates the nature of the pyridone tautomer.
-
2-Hydroxypyridine is in equilibrium with 2-pyridone .
-
3-Hydroxypyridine can exist in equilibrium with a zwitterionic pyridone form.
-
4-Hydroxypyridine is in equilibrium with 4-pyridone .
The pyridone forms are often favored in solution and the solid state due to factors like amide resonance stabilization and strong intermolecular hydrogen bonding.[3][4]
Figure 1: Tautomeric equilibrium in 2- and 4-hydroxypyridine.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be significantly shifted by several factors.
-
Solvent Effects: The polarity of the solvent plays a critical role. Non-polar solvents tend to favor the less polar hydroxypyridine form, while polar solvents, particularly those capable of hydrogen bonding, stabilize the more polar pyridone tautomer.[5] Water, being highly polar and a hydrogen bond donor/acceptor, strongly favors the pyridone form.[6]
-
Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H or O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium.
-
pH: The ionization state of the molecule is dependent on the pH of the solution. Protonation or deprotonation can favor one tautomeric form over the other. The tautomeric equilibrium constant is related to the acidity constants (pKa) of the individual tautomers.[7]
-
Temperature: Changes in temperature can shift the equilibrium position, and the thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium at different temperatures.
Figure 2: Factors influencing the hydroxypyridine-pyridone equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form:
KT = [Pyridone] / [Hydroxypyridine]
Several experimental and computational methods can be employed to determine this constant.
Data Presentation: Tautomeric Equilibrium of 2-Hydroxypyridine
The following table summarizes the experimentally determined equilibrium constants (KT) for 2-hydroxypyridine/2-pyridone in various environments.
| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | Reference |
| Gas Phase | 1.0 | ~0.4 | [8] |
| Cyclohexane | 2.02 | 1.7 | [9] |
| Chloroform | 4.81 | 6.0 | [9] |
| Acetonitrile | 37.5 | 160 | [6] |
| Water | 78.4 | 910 | [9] |
Table 1: Tautomeric equilibrium constants (KT) for 2-hydroxypyridine at approximately 25°C.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data on tautomeric equilibria.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful technique for quantifying tautomeric mixtures, provided the individual tautomers have distinct absorption spectra.
Objective: To determine the tautomeric equilibrium constant (KT) of a hydroxypyridine derivative in a specific solvent.
Materials:
-
Hydroxypyridine derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, chloroform, water)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of the hydroxypyridine derivative and dissolve it in a specific volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M). Ensure complete dissolution; sonication may be used if necessary.[10]
-
Sample Preparation: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A common concentration for analysis is in the range of 1 x 10-5 M.[11]
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Use a matched pair of quartz cuvettes.
-
-
Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference holder of the spectrophotometer and record a baseline spectrum.[12]
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Fill the sample cuvette with the hydroxypyridine solution and place it in the sample holder.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the hydroxy and pyridone forms. These are often distinguishable in the spectrum.[11]
-
The molar extinction coefficients (ε) for each tautomer at their respective λmax are required. If not available in the literature, they can be determined using "fixed" tautomers (e.g., O-methyl and N-methyl derivatives).
-
The concentrations of the two tautomers can be calculated using the Beer-Lambert law (A = εbc) at wavelengths where one tautomer absorbs significantly more than the other, or by using simultaneous equations if the spectra overlap.
-
Calculate KT using the determined concentrations of the two tautomeric forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR, is a highly effective method for determining tautomeric ratios in solution, as the proton chemical shifts are sensitive to the electronic environment.[13]
Objective: To determine the tautomeric equilibrium constant (KT) of a hydroxypyridine derivative by 1H NMR.
Materials:
-
Hydroxypyridine derivative
-
Deuterated solvents (e.g., CDCl3, DMSO-d6, D2O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the hydroxypyridine derivative and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[14]
-
Ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to obtain optimal resolution.
-
Set the appropriate acquisition parameters for quantitative analysis. A sufficiently long relaxation delay (d1) is crucial (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons between scans.[2]
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform baseline correction to ensure accurate integration.[2]
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons attached to or near the site of tautomerization (e.g., ring protons) will have different chemical shifts in the hydroxy and pyridone forms.
-
Integrate the signals corresponding to each tautomer.
-
The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example, if a specific proton signal for the hydroxy form integrates to Ihydroxy and a corresponding signal for the pyridone form integrates to Ipyridone, then: KT = Ipyridone / Ihydroxy
-
It is important to select signals that are not overlapping and represent the same number of protons in each tautomer.[15]
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[16]
Objective: To calculate the relative Gibbs free energies of the hydroxy and pyridone tautomers and predict the tautomeric equilibrium constant.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Procedure:
-
Structure Optimization:
-
Build the 3D structures of both the hydroxy and pyridone tautomers.
-
Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[6]
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
-
Solvent Effects:
-
To model the effect of a solvent, re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
-
Energy Calculation and KT Prediction:
-
Calculate the Gibbs free energy (G) for each tautomer in the desired environment (gas phase or solvent).
-
The difference in Gibbs free energy (ΔG) is calculated as: ΔG = Gpyridone - Ghydroxy
-
The tautomeric equilibrium constant (KT) can then be calculated using the following equation: ΔG = -RT ln(KT) where R is the gas constant and T is the temperature in Kelvin.
-
Figure 3: General workflow for determining tautomeric equilibrium constants.
Conclusion
The tautomeric equilibrium of hydroxypyridine derivatives is a multifaceted phenomenon of significant interest in medicinal chemistry and drug development. The predominance of either the hydroxy or pyridone form is dictated by a subtle interplay of structural and environmental factors. A thorough understanding and quantification of this equilibrium are essential for predicting the properties and behavior of these molecules. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to investigate hydroxypyridine tautomerism, enabling more informed decisions in the design and development of novel therapeutics. The consistent application of these methodologies will contribute to a deeper understanding of this fundamental aspect of heterocyclic chemistry.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-3-methylpyridine
This guide provides comprehensive safety and handling information for 2-Hydroxy-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, precautionary measures, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its oral toxicity, and its potential to cause skin and severe eye irritation, as well as respiratory irritation.[1]
GHS Classification: [1]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3 (May cause respiratory irritation)
Pictograms:
Signal Word: Danger
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H7NO | PubChem |
| Molecular Weight | 109.13 g/mol | PubChem |
| Appearance | Not specified | |
| Odor | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Flash Point | Not specified | |
| Solubility | Not specified |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Storage: [2]
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
Exposure Controls and Personal Protective Equipment (PPE)
To ensure the safety of personnel, appropriate exposure controls and personal protective equipment must be utilized.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[2][5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[2]
First Aid Measures
In the event of exposure, immediate first aid is essential. The following diagram outlines the recommended first aid procedures.
Caption: First Aid Procedures for this compound Exposure.
Fire-Fighting Measures
Suitable Extinguishing Media: [2]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical:
-
Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][6]
Protective Equipment for Firefighters: [2][6]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the case of a spill or release, the following steps should be taken:
Personal Precautions: [2]
-
Ensure adequate ventilation.
-
Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Evacuate personnel to safe areas.
Environmental Precautions: [2]
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up: [2]
-
Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).
-
Dispose of the collected material in accordance with local regulations.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical Workflow for Safe Handling of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicity testing of this compound are not available in the provided search results. Toxicity data is typically generated through standardized OECD or EPA guidelines, which would involve studies such as acute oral toxicity (e.g., OECD Guideline 423), skin irritation (e.g., OECD Guideline 404), and eye irritation (e.g., OECD Guideline 405).
Disclaimer
This information is intended for use by qualified professionals and is based on currently available data. It is the user's responsibility to determine the suitability of this information for their specific application and to comply with all applicable laws and regulations.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Hydroxy-3-methylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylpyridine, also known by its tautomeric form 3-methyl-2-pyridone, is a versatile heterocyclic building block in organic synthesis. Its ambident nucleophilic character, arising from the tautomerism between the enol and keto forms, allows for selective functionalization at either the oxygen or nitrogen atom, leading to a diverse array of derivatives. This scaffold is a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to the prevalence of the substituted pyridine motif in bioactive molecules. These application notes provide detailed protocols for the key transformations of this compound, including alkylation, halogenation, and subsequent cross-coupling reactions, to facilitate its use in research and development.
Chemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with 3-methyl-2-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. This property is crucial for directing the regioselectivity of its reactions.
Caption: Tautomeric equilibrium of this compound.
Section 1: Alkylation Reactions - O- vs. N-Alkylation
The alkylation of this compound can proceed via two distinct pathways: O-alkylation to yield 2-alkoxy-3-methylpyridines or N-alkylation to afford 1-alkyl-3-methyl-2-pyridones. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
General Considerations for Regioselectivity
Generally, polar aprotic solvents like DMF and stronger bases tend to favor N-alkylation, while less polar solvents and weaker bases can lead to a higher proportion of the O-alkylated product. The nature of the alkylating agent also plays a role; hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.
Experimental Protocols
This protocol describes a general method for the synthesis of 2-alkoxy-3-methylpyridines.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-3-methylpyridine.
This protocol outlines a general method for the synthesis of 1-alkyl-3-methyl-2-pyridones.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Alkylation Reactions
| Alkylating Agent | Base | Solvent | Product Ratio (O:N) | Total Yield (%) | Reference |
| Benzyl Bromide | Cs₂CO₃ | DMF | >95:5 | 85-95 | [1] |
| Methyl Iodide | NaH | THF | <5:95 | 80-90 | [2] |
| Ethyl Bromide | K₂CO₃ | Acetone | 70:30 | 75 | [3] |
Section 2: Halogenation of this compound
Halogenated this compound derivatives are crucial intermediates for subsequent cross-coupling reactions. The position of halogenation can be directed by the choice of halogenating agent and reaction conditions.
Experimental Protocols
This protocol describes a method for the synthesis of 2-chloro-3-methylpyridine.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
In a sealed reactor, carefully add this compound (1.0 eq.) and phosphorus oxychloride (1.0 eq.).
-
Add pyridine (1.0 eq.) as a base.
-
Heat the sealed reactor to 140 °C for 2 hours.
-
After cooling, carefully open the reactor and quench the reaction mixture by pouring it onto ice.
-
Neutralize the solution to pH 8-9 with a saturated Na₂CO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-chloro-3-methylpyridine.
This protocol provides a method for the bromination of the pyridone ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expected Regioselectivity
The electron-donating hydroxyl/oxo and methyl groups influence the position of electrophilic halogenation. For this compound, halogenation is expected to occur preferentially at the 5- or 6-position of the pyridine ring. The precise regioselectivity can depend on the specific halogenating agent and reaction conditions.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a carbon-carbon bond between the halogenated pyridine and an organoboron compound.
Materials:
-
Halo-substituted 3-methyl-2-pyridone derivative (e.g., 6-bromo-3-methyl-2-pyridone)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF/Water mixture)
Procedure:
-
To a reaction vessel, add the halo-substituted 3-methyl-2-pyridone (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the degassed solvent to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Hydroxy-3-methylpyridine in Pharmaceutical Synthesis
Introduction
2-Hydroxy-3-methylpyridine, and its tautomer 3-methyl-2-pyridone, is a vital heterocyclic building block in the field of medicinal chemistry.[1][2] Its unique structure, which combines the aromaticity of a pyridine ring with the reactivity of hydroxyl and methyl groups, makes it a valuable precursor for synthesizing complex, biologically active molecules.[3][4] This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas.[1] These application notes provide detailed protocols and data for the synthesis of key pharmaceuticals and their intermediates, demonstrating the utility of the hydroxypyridine scaffold.
Application Note 1: Synthesis of Perampanel (Fycompa®)
Background: Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a type of ionotropic glutamate receptor.[5][6] By inhibiting AMPA receptor-mediated excitatory neurotransmission, Perampanel is used as an adjunctive therapy for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy.[6][7] The synthesis of Perampanel relies on the construction of a substituted 1,2-dihydropyridin-2-one core, a structure closely related to this compound.
Signaling Pathway of Perampanel
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to an influx of calcium ions and subsequent neuronal depolarization. Perampanel allosterically binds to the AMPA receptor, preventing its activation by glutamate and thereby reducing neuronal hyperexcitability.
Caption: Mechanism of action of Perampanel at the AMPA receptor.
Experimental Workflow: Key Suzuki Coupling Step
The final key step in many reported syntheses of Perampanel involves a Suzuki coupling reaction to introduce the 2-cyanophenyl group onto the pyridinone core.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
Applications of 2-Hydroxy-3-methylpyridine in Agrochemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylpyridine, and its closely related precursor 2,3-lutidine, are versatile chemical intermediates with significant applications in the agrochemical industry. These pyridine derivatives serve as crucial building blocks for the synthesis of a variety of active ingredients, particularly fungicides and herbicides. Their unique chemical structures allow for the development of agrochemicals with specific modes of action, contributing to effective crop protection strategies. This document provides detailed application notes, experimental protocols, and efficacy data for two prominent agrochemicals derived from precursors related to this compound: the fungicide Boscalid and the herbicide Picolinafen.
Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. It is highly effective against a wide range of fungal pathogens in various crops.
Mechanism of Action
Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of energy production (ATP synthesis) and the depletion of essential building blocks for cellular components.[1][2] This ultimately results in the inhibition of spore germination, germ tube elongation, and mycelial growth.[1]
Quantitative Efficacy Data
The following tables summarize the efficacy of Boscalid against various fungal pathogens.
Table 1: In Vitro Efficacy of Boscalid (EC₅₀ values)
| Fungal Pathogen | Crop | EC₅₀ (mg/L) | Reference |
| Sclerotinia sclerotiorum | Snap Bean | 0.068 - 0.219 | [1] |
| Botrytis cinerea | Grapevine | MGI ≤25% at 50 µg/mL (Highly Resistant) | [3] |
| Didymella segeticola | Tobacco | 0.0470 ± 0.0120 | [4] |
| Alternaria alternata | Pistachio | 0.09 - 3.14 | [3] |
MGI = Mycelial Growth Inhibition
Table 2: Field Trial Efficacy of Boscalid
| Crop | Fungal Pathogen | Application Rate | Efficacy (% Control) | Reference |
| Snap Bean | Sclerotinia sclerotiorum | Not Specified | 75% - 93% reduction in disease incidence | [1] |
| Grapevine | Botrytis cinerea | 0.4 g/L | >95% (sensitive isolate) | [3] |
| Grapevine | Botrytis cinerea | Not Specified | 23% - 73% | [5] |
| Tobacco | Didymella segeticola | 25 mg/L | >80% (curative) | [4] |
Experimental Protocol: Synthesis of Boscalid
This protocol outlines a potential multi-step synthesis of Boscalid starting from 2,3-lutidine, a derivative of this compound.
Step 1: Oxidation of 2,3-Lutidine to 2-Methylnicotinic Acid
-
Materials: 2,3-Lutidine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-lutidine in water.
-
Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the flask while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the 2-methylnicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Chlorination of 2-Methylnicotinic Acid to 2-Chloro-3-methylpyridine
-
Materials: 2-Methylnicotinic Acid, Thionyl Chloride (SOCl₂), Toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-methylnicotinic acid in toluene.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux for several hours until the evolution of gas ceases.
-
Cool the mixture and carefully quench the excess thionyl chloride with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-3-methylpyridine.
-
Step 3: Oxidation of 2-Chloro-3-methylpyridine to 2-Chloronicotinic Acid
-
Materials: 2-Chloro-3-methylpyridine, Potassium Permanganate (KMnO₄), Water.
-
Procedure:
-
In a round-bottom flask, suspend 2-chloro-3-methylpyridine in water.
-
Heat the mixture to 70-80°C and slowly add potassium permanganate in portions.
-
Maintain the temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate the 2-chloronicotinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 4: Formation of 2-Chloronicotinoyl Chloride
-
Materials: 2-Chloronicotinic Acid, Thionyl Chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a round-bottom flask, suspend 2-chloronicotinic acid in an inert solvent such as toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours.
-
Distill off the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
-
Step 5: Amidation to Boscalid
-
Materials: 2-Chloronicotinoyl Chloride, 2-Amino-4'-chlorobiphenyl, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl and triethylamine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of 2-chloronicotinoyl chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Boscalid.
-
Picolinafen: A Phytoene Desaturase Inhibitor Herbicide
Picolinafen is a post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[6]
Mechanism of Action
Picolinafen acts by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[6] The inhibition of PDS leads to the accumulation of phytoene and a subsequent reduction in the production of carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of the leaves of susceptible weeds, followed by necrosis and death.[7]
Efficacy Data
Picolinafen provides effective control of a range of broad-leaved weeds.
Table 3: Weed Spectrum Controlled by Picolinafen
| Weed Species | Common Name | Efficacy | Reference |
| Galium aparine | Cleavers | Good to Excellent | [8] |
| Papaver rhoeas | Common Poppy | Good | [8] |
| Viola arvensis | Field Pansy | Good to Excellent | [8] |
| Veronica hederifolia | Ivy-leaved Speedwell | Good to Excellent | [8] |
| Lamium purpureum | Red Dead-nettle | Good | [8] |
| Stellaria media | Chickweed | Moderate to Good | [8] |
| Raphanus raphanistrum | Wild Radish | Good | |
| Fumaria officinalis | Fumitory | Good | [6] |
Note: Efficacy can be influenced by weed growth stage, application rate, and environmental conditions.
Experimental Protocol: Synthesis of Picolinafen
This protocol describes a plausible synthetic route to Picolinafen, starting from 2-chloro-3-methylpyridine.
Step 1: Oxidation of 2-Chloro-3-methylpyridine to 2-Chloronicotinic Acid
-
This step is identical to Step 3 in the Boscalid synthesis protocol.
Step 2: Etherification with 3-(Trifluoromethyl)phenol
-
Materials: 2-Chloronicotinic Acid, 3-(Trifluoromethyl)phenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinic acid and 3-(trifluoromethyl)phenol in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 100-120°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into water, and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-(3-(trifluoromethyl)phenoxy)picolinic acid.
-
Step 3: Formation of 6-(3-(Trifluoromethyl)phenoxy)picolinoyl chloride
-
Materials: 6-(3-(Trifluoromethyl)phenoxy)picolinic acid, Thionyl Chloride (SOCl₂), Toluene, DMF (catalytic amount).
-
Procedure:
-
Suspend 6-(3-(trifluoromethyl)phenoxy)picolinic acid in toluene in a round-bottom flask.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Step 4: Amidation to Picolinafen
-
Materials: 6-(3-(Trifluoromethyl)phenoxy)picolinoyl chloride, 4-Fluoroaniline, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-fluoroaniline and triethylamine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of the crude 6-(3-(trifluoromethyl)phenoxy)picolinoyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Picolinafen.
-
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of important agrochemicals. The examples of Boscalid and Picolinafen highlight the utility of this chemical scaffold in developing fungicides and herbicides with distinct and effective modes of action. The provided protocols and data serve as a resource for researchers in the field of agrochemical discovery and development, facilitating further innovation in crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. First Report of High Boscalid Resistance in Botrytis cinerea Associated with the H272L Mutation in Grapevine in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivities of boscalid, etc. eight fungicides against <italic/>the pathogen of tobacco leaf spot [nyxxb.cn]
- 5. Frontiers | On-Farm Trials Reveal Significant but Uncertain Control of Botrytis cinerea by Aureobasidium pullulans and Potassium Bicarbonate in Organic Grapevines [frontiersin.org]
- 6. agribusinessglobal.com [agribusinessglobal.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxy-3-methylpyridine Derivatives in Neurological Drug Development
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss and complex, multifactorial pathologies.[1][2][3] Key pathological drivers include oxidative stress, neuroinflammation, protein misfolding (e.g., amyloid-β plaques and tau tangles), and enzymatic dysregulation.[4][5][6] The complexity of these diseases has highlighted the limitations of single-target drugs, creating a demand for multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades.[1] Pyridine-based scaffolds, including derivatives of 2-hydroxy-3-methylpyridine, have emerged as promising candidates in this area due to their versatile chemical nature and ability to interact with multiple biological targets. These compounds often exhibit potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties crucial for neuroprotection.[4][7]
Application Notes
Primary Therapeutic Targets and Mechanisms of Action
This compound derivatives and related heterocyclic compounds are being investigated for their ability to modulate key targets implicated in neurodegeneration.
-
Antioxidant Activity: Neural tissue is highly susceptible to oxidative stress, a condition arising from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them.[5][6] This is a common factor in most neurodegenerative disorders.[6] Many pyridine derivatives act as potent ROS scavengers, directly neutralizing harmful free radicals and protecting neurons from oxidative damage.[4][7] This mechanism is fundamental to preventing mitochondrial dysfunction and subsequent cell death pathways.[6]
-
Enzyme Inhibition:
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a critical enzyme in the pathology of Alzheimer's disease. Its over-activity is linked to the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles (NFTs).[7] GSK-3β is also involved in neuroinflammation and apoptosis.[7] Certain pyridine derivatives have shown significant inhibitory activity against GSK-3β, presenting a direct mechanism to halt tau pathology.[7][8]
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1][3][9] Many multi-target pyridine-based compounds are designed to effectively inhibit these enzymes.[1][9]
-
-
Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases.[3][4] By inhibiting pathways like the NLRP3 inflammasome or modulating pro-inflammatory cytokines, these derivatives can reduce the inflammatory burden in the central nervous system.[9][10]
The interconnected nature of these pathways is a central theme in neurodegenerative disease.
Quantitative Data Summary
The following tables summarize the biological activities of various pyridine and related heterocyclic derivatives from recent studies.
Table 1: Antioxidant and Neuroprotective Activity
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine | ORAC | 0.63 - 2.93 T.eq. | [4][7] |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine | Neuroprotection vs. Rotenone/Oligomycin A | Significant protection at 1 µM | [7] |
| Thiazole-piperazine hybrids | Cytotoxicity (SH-SY5Y & PC12 cells) | No harmful effects observed |[1] |
ORAC: Oxygen Radical Absorbance Capacity, T.eq.: Trolox equivalents.
Table 2: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine (Compound 41) | GSK-3β | 0.22 nM | [8] |
| Pyrrolo[2,3-b]pyridine (Compound 46) | GSK-3β | 0.26 nM | [8] |
| Pyrrolo[2,3-b]pyridine (Compound 54) | GSK-3β | 0.24 nM | [8] |
| 1,4-Dihydropyridine (Compound 4h) | GSK-3β | 820 nM | [7] |
| Thiazole-piperazine hybrid (Compound 16) | AChE | 0.151 µM | [1] |
| Thiazole-piperazine hybrid (Compound 16) | BuChE | 0.135 µM | [1] |
| Quinazoline derivative (Compound 53) | AChE | 0.193 µM | [1] |
| Quinazoline derivative (Compound 53) | BACE-1 | 0.254 µM |[1] |
IC₅₀: Half maximal inhibitory concentration. GSK-3β: Glycogen Synthase Kinase-3β. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase. BACE-1: Beta-secretase 1.
Experimental Protocols
Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the direct ROS scavenging properties of test compounds.
Materials:
-
Test Compounds (e.g., this compound derivatives)
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox) as a reference standard
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffered Saline (PBS), 10 mM, pH 7.4
-
96-well black microplate
-
Plate reader with fluorescence detector (485 nm excitation, 520 nm emission)
Procedure:
-
Prepare serial dilutions of Trolox standard (e.g., 1-8 µM) and test compounds (e.g., 0.03-10 µM) in 10 mM PBS buffer.[7]
-
To each well of the 96-well black microplate, add 150 µL of fluorescein solution (10 nM in PBS).
-
Add 25 µL of the diluted test compound, Trolox standard, or PBS (for blank) to the respective wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (250 mM in PBS) to all wells.
-
Immediately place the microplate in the reader and record the fluorescence every minute for at least 60 minutes at 37 °C.
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of each sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the antioxidant capacity of the test compounds as Trolox equivalents (T.eq.) by comparing their net AUC to the Trolox standard curve.
Protocol 2: In Vitro GSK-3β Inhibition Assay
This protocol determines the potency of compounds to inhibit GSK-3β kinase activity.
Materials:
-
Test Compounds
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., containing MOPS, EDTA, MgCl₂)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White opaque 96-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), followed by dilution in kinase buffer.
-
In a white 96-well plate, add the test compound solution, the GSK-3β enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding a solution of ATP (final concentration typically 10-15 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents as per the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of test compounds to protect neuronal cells from damage induced by mitochondrial toxins.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Test Compounds
-
Rotenone and Oligomycin A (R/O) to induce oxidative stress[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well clear cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 25,000 cells/well) and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1 µM) for 1 hour.[7]
-
Induce oxidative stress by adding a cocktail of Rotenone (final concentration 30 µM) and Oligomycin A (final concentration 10 µM) to the wells.[7] Include control wells (untreated cells) and toxin-only wells (cells treated with R/O but no test compound).
-
Incubate the cells for 24 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, assess cell viability using the MTT assay. Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours until formazan crystals form.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. Neuroprotection is demonstrated if a compound significantly increases viability compared to the toxin-only group.
Drug Development Workflow
The development of novel neurological drugs from this compound derivatives follows a structured, multi-stage process.
References
- 1. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases [mdpi.com]
- 2. Neurodegenerative Diseases: Molecular Mechanisms and Therapies 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Therapeutic Strategies in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-Hydroxy-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of 2-Hydroxy-3-methylpyridine derivatives. This document outlines protocols for the synthesis, antimicrobial screening, and determination of the minimum inhibitory concentration (MIC) of these compounds. The information is curated for researchers in the fields of medicinal chemistry, microbiology, and drug discovery.
Introduction
Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-hydroxypyridine (or 2-pyridone) scaffold, in particular, has garnered significant interest as a pharmacophore in the development of novel therapeutic agents. The introduction of a methyl group at the 3-position of the 2-hydroxypyridine ring can influence the compound's electronic and steric properties, potentially modulating its antimicrobial efficacy and spectrum of activity.
While extensive research exists on the antimicrobial properties of various pyridine derivatives, specific and comprehensive data on this compound derivatives are less abundant in publicly available literature. These notes, therefore, provide generalized protocols and structure-activity relationship (SAR) insights based on closely related hydroxypyridine and substituted pyridine analogs to guide the exploration of this promising, yet underexplored, chemical space.
Data Presentation
The following table summarizes the antimicrobial activity of various pyridine derivatives, highlighting the potential of this scaffold. Note that specific data for a comprehensive set of this compound derivatives is limited; the presented data is from related pyridine compounds to illustrate the reporting format.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives against Various Microbial Strains.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| PS900 | Ring-fused 2-pyridone | Staphylococcus aureus | - | [1] |
| PS900 | Ring-fused 2-pyridone | Enterococcus faecalis | - | [1] |
| GmPcide PS757 | Dihydrothiazolo ring-fused 2-pyridone | Streptococcus pyogenes | - | [2] |
| Compound 2c | 2-Aminopyridine | Staphylococcus aureus | 0.039 | [3] |
| Compound 2c | 2-Aminopyridine | Bacillus subtilis | 0.039 | [3] |
| Compound 3g | Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 (µM) | [4] |
| Compound 3g | Thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 (µM) | [4] |
| Compound 66 | N-alkylated pyridine salt | Staphylococcus aureus | 56 (µg/mL at 100 µg/mL) | [5] |
| Compound 66 | N-alkylated pyridine salt | Escherichia coli | 55 (µg/mL at 100 µg/mL) | [5] |
Note: The MIC values for PS900 and GmPcide PS757 were not explicitly provided in the abstract as numerical values but were described as bactericidal and highly active, respectively. This table serves as a template for recording experimental data.
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, adapted from methodologies reported for similar compounds.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of substituted 2-hydroxypyridines, which can be adapted for this compound derivatives. A common approach involves the condensation of a β-ketoester with an amine, followed by cyclization.
Materials:
-
Ethyl 2-methylacetoacetate (or other suitable β-ketoester)
-
Substituted cyanoacetamide or malononitrile
-
Piperidine or another suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the β-ketoester (1 equivalent) and the substituted cyanoacetamide or malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a growth control well (inoculum in broth with DMSO, but no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Antimicrobial Susceptibility Testing - Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[7]
Materials:
-
Synthesized this compound derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a solution of the test compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 10 µL to yield 10 µ g/disk ) and allow them to dry completely in a sterile environment.
-
Prepare a bacterial or fungal inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn.
-
Aseptically place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the investigation of antimicrobial properties of novel compounds.
Caption: General experimental workflow for the synthesis and antimicrobial evaluation of novel compounds.
Caption: Logical relationship for structure-activity relationship (SAR) studies.
References
- 1. A Highly Substituted Ring-Fused 2-Pyridone Compound Targeting PrfA and the Efflux Regulator BrtA in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Nitration of 2-Hydroxy-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-3-methylpyridine, which exists in tautomeric equilibrium with 3-methyl-2-pyridone, is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and can be readily reduced to an amino group, opening avenues for diverse functionalization. This document provides a detailed protocol for the nitration of this compound, outlining the necessary reagents, conditions, and expected outcomes. The regioselectivity of the reaction is a key consideration, as the directing effects of the hydroxyl and methyl groups can lead to the formation of multiple isomers.
Data Presentation
The nitration of 3-hydroxy-2-methylpyridine (the predominant tautomer of this compound) typically yields a mixture of isomers. The following table summarizes representative quantitative data based on literature precedents for similar reactions.[1]
| Parameter | Value | Source/Comment |
| Starting Material | This compound | Also known as 3-methyl-2-pyridone |
| Primary Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Standard nitrating mixture |
| Reaction Temperature | 0-5 °C | Critical for controlling selectivity |
| Major Products | 3-Hydroxy-2-methyl-4-nitropyridine & 3-Hydroxy-2-methyl-6-nitropyridine | Regioisomers are expected[1] |
| Reported Yield | 50-75% (combined isomers) | Based on analogous nitrations[1] |
| Molecular Formula | C₆H₆N₂O₃ | - |
| Molecular Weight | 154.13 g/mol | - |
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted hydroxypyridines.[1]
Materials:
-
This compound (3-methyl-2-pyridone)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl Acetate or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (approximately 7 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and cool the sulfuric acid to 0-5 °C with continuous stirring.
-
Substrate Addition: Slowly and portion-wise add this compound to the cold, stirring sulfuric acid. Ensure the temperature is maintained between 0-5 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1 molar equivalent) to a small amount of cold concentrated sulfuric acid. This process is highly exothermic and should be performed with caution in an ice bath.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of this compound over a period of 1-2 hours. It is crucial to maintain the reaction temperature between 0-5 °C to minimize side reactions and control regioselectivity.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice. This should be done with vigorous stirring. A precipitate may form upon quenching.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately neutral (pH 6-7). Be aware of gas evolution (CO₂).
-
Extraction: If a precipitate forms, it can be collected by vacuum filtration. If the product is soluble, transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which is likely a mixture of regioisomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired isomers.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the nitration of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration experiment.
References
Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylpyridine, also known as 3-methyl-2-pyridone, is a heterocyclic organic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol .[1] Its structure, featuring a hydroxyl and a methyl group on a pyridine ring, makes it a compound of interest in various fields, including medicinal chemistry and metabolic studies. Understanding its metabolic fate and accurately quantifying its presence in biological matrices is crucial for drug development and toxicology studies. Tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound. This document provides a detailed protocol for its quantification and structural elucidation.
Quantitative Data
The following tables summarize the predicted mass spectrometry parameters for the analysis of this compound. These values can serve as a starting point for method development and should be confirmed experimentally.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 110.06004 |
| [M+Na]⁺ | 132.04198 |
| [M-H]⁻ | 108.04549 |
| [M+NH₄]⁺ | 127.08659 |
| [M+K]⁺ | 148.01592 |
Table 2: Predicted Tandem MS (MS/MS) Transitions for this compound ([M+H]⁺ Precursor)
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss | Notes |
| 110.06004 | 92.050025 | H₂O (18.010015) | Predicted fragment resulting from the loss of a water molecule. |
| 110.06004 | User-determined | User-determined | Additional product ions should be determined experimentally by collision-induced dissociation (CID). Common losses for similar structures include CO, CH₃, and HCN. |
Note: The m/z values are predicted and should be experimentally verified.
Experimental Protocols
The following protocols are provided as a general guideline for the analysis of this compound by LC-MS/MS. Optimization of these methods is recommended for specific applications and matrices.
Sample Preparation: Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)
This protocol is a common method for the extraction of small molecules from biological fluids.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Ice-cold acetonitrile (ACN) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This is a starting point for developing a robust chromatographic separation.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Tandem Mass Spectrometry (MS/MS) Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions:
-
This compound: Precursor m/z 110.1 → Product m/z 92.1 (Collision energy should be optimized, typically in the range of 10-30 eV). A second, confirmatory transition should also be determined.
-
Internal Standard: The appropriate MRM transition for the selected internal standard should be used.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the tandem mass spectrometry analysis of this compound from a biological sample.
Caption: Workflow for LC-MS/MS analysis of this compound.
Proposed Metabolic Pathway
Based on studies of related hydroxypyridine compounds, a plausible metabolic pathway for this compound involves hydroxylation followed by ring cleavage, known as the maleamate pathway.
Caption: Proposed metabolic pathway for this compound.
References
Application Notes and Protocols: The Role of 2-Hydroxy-3-methylpyridine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Hydroxy-3-methylpyridine in the study of enzyme inhibition. This document details its potential applications, presents available quantitative data, and offers experimental protocols for assessing its inhibitory effects.
Introduction
This compound, a heterocyclic organic compound, has garnered attention in biochemical and pharmacological research for its potential to modulate the activity of various enzymes.[1] Its structure, featuring a hydroxyl group and a methyl group on a pyridine ring, allows it to interact with the active sites of enzymes, potentially leading to inhibition.[1] This makes it a valuable tool for studying enzyme mechanisms and a scaffold for the development of novel therapeutic agents. Studies have suggested its role in modifying biochemical processes through enzyme inhibition, with potential applications in areas such as neurological disorders.[1]
Applications in Enzyme Inhibition
Research has pointed towards the potential of this compound and its derivatives as inhibitors of key enzymes involved in neurotransmitter metabolism, such as Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).
-
Monoamine Oxidase (MAO) Inhibition: MAO is another key enzyme responsible for the breakdown of monoamine neurotransmitters. MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease.[] A derivative of this compound, the 2-ethyl-3-methyl-3-hydroxypyridinium cation, has demonstrated MAO-inhibiting properties.[6] Specifically, it was found to decrease the activity of MAO-A by 34-44% and MAO-B by 9-10% in vitro.[6]
Data Presentation
The following table summarizes the available quantitative data for the enzyme inhibitory activity of compounds structurally related to this compound.
| Compound | Target Enzyme | Inhibition Data | Type of Inhibition | Reference |
| 2,3-dihydroxypyridine | Catechol-O-methyltransferase (COMT) | Ki = 15 µM | Competitive | [3] |
| Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) | Monoamine Oxidase A (MAO-A) | 34-44% inhibition | Not specified | [6] |
| Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) | Monoamine Oxidase B (MAO-B) | 9-10% inhibition | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound as an enzyme inhibitor.
Protocol 1: In Vitro Catechol-O-methyltransferase (COMT) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on COMT activity.
Materials:
-
Purified COMT enzyme (from pig liver or recombinant)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
3,4-dihydroxybenzoic acid (substrate)
-
This compound (test inhibitor)
-
Entacapone (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM MgCl2)
-
Methanol (for stopping the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare Solutions:
-
Dissolve the COMT enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of SAM in assay buffer.
-
Prepare a stock solution of 3,4-dihydroxybenzoic acid in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
COMT enzyme solution
-
This compound solution at various concentrations (or positive control/vehicle control).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (3,4-dihydroxybenzoic acid) and SAM.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the substrate and the methylated product using a suitable mobile phase gradient.
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
Quantify the peak areas of the substrate and product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on MAO-A and MAO-B activity.
Materials:
-
Rat liver mitochondria (as a source of MAO-A and MAO-B) or recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (non-selective substrate) or specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).
-
This compound (test inhibitor).
-
Clorgyline (selective MAO-A inhibitor, positive control).
-
Selegiline (selective MAO-B inhibitor, positive control).
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Prepare Solutions:
-
Prepare a mitochondrial suspension or enzyme solution in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in assay buffer.
-
Prepare stock solutions of the positive control inhibitors.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well black microplate, add the following:
-
Assay Buffer
-
Mitochondrial suspension or enzyme solution.
-
This compound solution at various concentrations (or positive controls/vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for kynuramine metabolism, Ex = 310 nm, Em = 400 nm) over a period of time (e.g., 30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the general workflows for the described enzyme inhibition assays.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Potential inhibition of COMT-mediated dopamine metabolism.
References
- 1. This compound | 1003-56-1 | Benchchem [benchchem.com]
- 2. Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Hydroxy-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-hydroxy-3-methylpyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the optimization of reaction conditions and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Route 1: Rearrangement of 3-Methylpyridine N-oxide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 3-Methylpyridine N-oxide | 1. Insufficiently activated rearrangement agent: Acetic anhydride may require high temperatures (reflux) to be effective.[1] 2. Decomposition of the N-oxide: Prolonged exposure to high temperatures can lead to degradation. 3. Poor quality of starting material: Impurities in 3-methylpyridine N-oxide can inhibit the reaction. | 1. Use a more reactive anhydride: Consider using trifluoroacetic anhydride (TFAA), which can facilitate the reaction at room temperature.[1] 2. Optimize reaction temperature and time: If using acetic anhydride, ensure the reaction is heated to reflux. Monitor the reaction progress by TLC to avoid prolonged heating. 3. Purify the starting material: Ensure the 3-methylpyridine N-oxide is pure and dry before use. |
| Formation of Multiple Byproducts (Dark Reaction Mixture) | 1. Side reactions at high temperatures: The Boekelheide rearrangement can be accompanied by the formation of various side products. 2. Radical or ionic side reactions: The mechanism of the rearrangement can involve intermediates that lead to undesired products.[2] | 1. Lower the reaction temperature: Employing a more reactive anhydride like TFAA allows for lower reaction temperatures, potentially reducing byproduct formation.[1] 2. Control reaction time: Avoid unnecessarily long reaction times to minimize the formation of degradation products. |
| Difficult Purification of the Final Product | 1. Co-elution of isomers: Other hydroxymethylpyridine isomers or related byproducts may have similar polarities. 2. Presence of polymeric material: High temperatures can lead to the formation of tar-like substances. | 1. Optimize chromatography: Use a different solvent system for column chromatography or consider preparative HPLC for better separation. 2. Recrystallization: Attempt recrystallization from a suitable solvent to purify the product. 3. Aqueous work-up: A thorough aqueous work-up can help remove some polar impurities before chromatography. |
Route 2: From 2-Amino-3-methylpyridine via Diazotization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization: Incorrect temperature control or stoichiometry of sodium nitrite. 2. Decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures. 3. Side reactions of the diazonium salt: The diazonium intermediate can react with other nucleophiles present in the reaction mixture. | 1. Maintain low temperature: Keep the reaction temperature between -5 to 10°C during the addition of sodium nitrite.[3] 2. Slow addition of nitrite: Add the sodium nitrite solution dropwise to control the reaction rate and temperature.[3] 3. Ensure acidic conditions: The reaction should be carried out in a strongly acidic medium (e.g., HBr or H2SO4) to stabilize the diazonium salt. |
| Presence of Impurities in the Final Product | 1. Incomplete hydrolysis of the diazonium salt: Some diazonium salt may remain unreacted. 2. Formation of azo compounds: Side reactions can lead to colored azo-coupled byproducts. | 1. Allow sufficient reaction time for hydrolysis: After the addition of nitrite, allow the reaction to stir at a low temperature to ensure complete conversion. 2. Careful work-up: A proper work-up procedure, including extraction and washing, is crucial to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for this compound?
A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The rearrangement of 3-methylpyridine N-oxide is a common and effective method.[1] Synthesis via diazotization of 2-amino-3-methylpyridine is another viable option.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen route and optimization of reaction conditions. For the synthesis of a related compound, 2-hydroxy-5-methylpyridine, from 3-cyano-6-hydroxypyridine, a yield of 83% has been reported.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) can help in identifying the spots.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Many of the reagents used in these syntheses are corrosive and/or toxic. Acetic anhydride and trifluoroacetic anhydride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Diazotization reactions can be exothermic and produce nitrogen gas, so proper temperature control and venting are essential. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine N-oxide from 3-Picoline
This protocol is based on the oxidation of 3-picoline using hydrogen peroxide.
Materials:
-
3-Picoline
-
Hydrogen Peroxide (30-35% solution)
-
Catalyst (e.g., phosphomolybdic acid and molybdenum trioxide mixture)
-
Phosphate buffer
Procedure:
-
Prepare a solution of 3-picoline and the catalyst.
-
Prepare a solution of hydrogen peroxide, stabilized to a pH of 4 with a phosphate buffer.
-
In a suitable reactor (e.g., a microreactor for better heat control), mix the two solutions at a controlled flow rate.
-
Heat the reaction mixture to 80-85°C.
-
Allow the reaction to proceed for the determined residence time (e.g., 2-4 minutes in a microreactor).
-
After the reaction is complete, the product solution can be further purified, for instance, by flash distillation.
Protocol 2: Synthesis of this compound via Boekelheide Rearrangement
This protocol describes the rearrangement of 3-methylpyridine N-oxide.
Materials:
-
3-Methylpyridine N-oxide
-
Acetic anhydride or Trifluoroacetic anhydride (TFAA)
-
Solvent (if necessary, though the reaction can often be run neat)
Procedure:
-
To a flask containing 3-methylpyridine N-oxide, add the anhydride (acetic anhydride or TFAA).
-
If using acetic anhydride, heat the mixture to reflux (approximately 140°C) and monitor the reaction by TLC.[1]
-
If using TFAA, the reaction can often be stirred at room temperature.[1]
-
Once the reaction is complete (as indicated by TLC), cool the mixture.
-
Carefully quench the excess anhydride by slowly adding water or a saturated sodium bicarbonate solution.
-
The resulting mixture contains the acetylated or trifluoroacetylated intermediate.
-
Hydrolyze the intermediate by adding a base (e.g., sodium hydroxide solution) or an acid to yield this compound.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Methylpyridine N-oxide Synthesis
| Parameter | Method A | Method B |
| Starting Material | 3-Picoline | 3-Picoline |
| Oxidizing Agent | 27 wt% Hydrogen Peroxide | 35 wt% Hydrogen Peroxide |
| Catalyst | Phosphomolybdic acid & Molybdenum trioxide (1:2 mass ratio) | Phosphomolybdic acid & Molybdenum trioxide (1:1 mass ratio) |
| Temperature | 80°C | 85°C |
| Reaction Time | 4 min (in microreactor) | 2 min (in microreactor) |
| Reported Yield | 91.0% | 85.0% |
Data adapted from a patent describing the synthesis in a microreactor system.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydroxy-3-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Hydroxy-3-methylpyridine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark oil or discolored solid. What are the likely impurities?
A1: Discoloration in your crude product often indicates the presence of impurities. Common impurities arising from the synthesis of this compound, typically from 3-methylpyridine, can include:
-
Unreacted 3-methylpyridine: The starting material may not have fully reacted.
-
Over-oxidation products: Further oxidation of the desired product can lead to various byproducts.
-
Side-reaction products: Depending on the synthetic route, other isomers or related pyridine derivatives may be formed.
-
Residual solvents: Solvents used in the synthesis and work-up may be present.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification technique.
Q2: I'm having difficulty purifying my this compound by recrystallization. What solvent system should I use?
A2: Recrystallization is a powerful technique for purifying solid this compound. A common and effective solvent system is a mixture of ethanol and water. The key is to find the right ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature or below.
Q3: During column chromatography of this compound on silica gel, my product is streaking or "tailing" down the column. How can I resolve this?
A3: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[1] To mitigate this, you can:
-
Add a competing base to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), into your mobile phase can help to block the active silanol sites and improve peak shape.[1]
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a deactivated silica gel.
Q4: My purified this compound still shows impurities by NMR/LC-MS. What are my next steps?
A4: If initial purification does not yield a product of the desired purity, a combination of the techniques described below may be necessary. For instance, an initial distillation to remove volatile impurities could be followed by a final recrystallization to obtain a highly pure solid product.
Frequently Asked Questions (FAQs)
What are the recommended purification techniques for this compound?
The most common and effective purification techniques for this compound are:
-
Recrystallization
-
Column Chromatography
-
Vacuum Distillation
The choice of method depends on the physical state of your crude product (solid or liquid) and the nature of the impurities.
What is a good starting point for a recrystallization solvent system?
A mixture of ethanol and water is a good starting point. You can dissolve your crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.
What is a suitable eluent system for silica gel column chromatography of this compound?
A gradient of ethyl acetate in hexanes is a common eluent system for separating pyridine derivatives. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Remember to consider adding a small amount of triethylamine to the eluent to prevent peak tailing.
At what temperature and pressure should I perform a vacuum distillation of this compound?
Vacuum distillation is suitable for purifying liquid this compound or for removing volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. The exact temperature and pressure will depend on your specific setup and the nature of the impurities. It is recommended to start with a moderate vacuum and gently heat the sample.
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value/Range |
| Solvent System | Ethanol/Water |
| Initial Dissolution | Minimum volume of hot ethanol |
| Precipitant | Hot water |
| Cooling | Slow cooling to room temperature, followed by an ice bath |
Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Eluent Additive | 0.1 - 1% (v/v) Triethylamine (optional, to reduce tailing) |
| Monitoring | Thin Layer Chromatography (TLC) |
Purification Workflow and Troubleshooting Diagrams
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
Resolving Contradictions in Toxicity Data for 2-Hydroxy-3-methylpyridine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving apparent contradictions in toxicity data for 2-Hydroxy-3-methylpyridine and related compounds. By examining the methodologies of key experiments and highlighting potential sources of variability, this guide aims to facilitate more accurate interpretation of toxicological findings.
Frequently Asked Questions (FAQs)
Q1: Why do I see different toxicity classifications for this compound in various databases?
A1: Variations in toxicity classifications for this compound can arise from several factors. The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides a framework, but the final classification can be influenced by the specific data source and the impurities, additives, and other factors present in the tested substance.[1] For instance, information from the European Chemicals Agency (ECHA) C&L Inventory is aggregated from multiple notifiers, and discrepancies between these notifications can exist.[1]
Q2: I have found conflicting acute oral toxicity (LD50) values for a compound very similar to this compound. What could be the reason?
A2: Contradictory LD50 values are a common issue in toxicology and can be attributed to differences in experimental protocols. For example, for the related compound 2-Amino-3-hydroxypyridine, one study reported an acute oral LD50 in rats of 500 mg/kg body weight, while another source predicted a rat oral LD50 of 262.09 mg/kg and a mouse LD50 of >50-200 mg/kg.[2][3] Such discrepancies can be due to variations in the animal strain, sex, age, vehicle used to administer the compound, and the specific acute toxicity testing guideline followed (e.g., OECD 420, 423, or 425).[4][5]
Q3: My in vitro cytotoxicity (IC50) results for this compound are not consistent across different experiments. Why is this happening?
A3: IC50 values are highly sensitive to experimental conditions. The observed cytotoxicity of a compound can vary significantly depending on the cell line used, as different cell lines have different metabolic capacities and sensitivities.[6][7][8][9][10][11] Other factors that can influence IC50 values include the duration of exposure to the compound, the cell seeding density, the specific endpoint measured (e.g., metabolic activity, membrane integrity), and the method used for data analysis.[12]
Q4: I am seeing conflicting results in genotoxicity assays for pyridine derivatives. How should I interpret this?
A4: Genotoxicity assessment often involves a battery of tests, and it is not uncommon to see conflicting results between different assays. For example, a compound might be positive in an in vitro chromosomal aberration test but negative in an in vivo micronucleus test.[13] This can be due to differences in metabolic activation, the specific genetic endpoint being measured (e.g., gene mutation vs. chromosomal damage), and the test system's ability to detect different types of genotoxic events (clastogenicity vs. aneugenicity). A weight-of-evidence approach, considering the results from multiple assays, is crucial for a comprehensive assessment of genotoxic potential.
Troubleshooting Guide: Interpreting Conflicting Toxicity Data
This guide provides a structured approach to troubleshooting and resolving apparent contradictions in toxicity data.
Inconsistent Acute Oral Toxicity (LD50) Data
Issue: Different studies report significantly different LD50 values for the same or a closely related compound.
Troubleshooting Steps:
-
Verify the Identity and Purity of the Test Substance: Impurities from synthesis or degradation products can significantly alter the toxicological profile of a chemical.
-
Compare Experimental Protocols: Examine the details of the study design, paying close attention to:
-
Test Guideline: Was a standardized protocol such as OECD Guideline 423 (Acute Toxic Class Method) followed?[1][14][15][16][17]
-
Animal Model: Note the species, strain, sex, and age of the animals used.
-
Vehicle and Administration: The vehicle used to dissolve or suspend the test substance can affect its absorption and toxicity. The volume and method of administration (e.g., gavage) should also be consistent.
-
Observation Period: The standard observation period is typically 14 days. A shorter duration may miss delayed toxicity.
-
-
Statistical Analysis: How was the LD50 value calculated? Different statistical methods can yield slightly different estimates.
Variable In Vitro Cytotoxicity (IC50) Results
Issue: IC50 values for this compound vary between different cell lines or experimental setups.
Troubleshooting Steps:
-
Cell Line Characterization:
-
Origin and Type: Are you using the same cell line? Even subclones of the same cell line can exhibit different sensitivities.
-
Metabolic Capacity: Does the cell line have the necessary enzymes to metabolize this compound into a more or less toxic form? The inclusion or exclusion of an external metabolic activation system (like S9 mix) is a critical factor.
-
-
Assay Conditions:
-
Exposure Time: IC50 values are time-dependent. Ensure you are comparing data from similar exposure durations (e.g., 24, 48, or 72 hours).[12]
-
Cell Density: The initial number of cells seeded can influence the effective concentration of the test compound per cell.
-
Endpoint Measurement: Different cytotoxicity assays measure different cellular parameters (e.g., MTT measures mitochondrial activity, LDH assay measures membrane integrity). Results from different assays may not be directly comparable.
-
-
Data Analysis: The method used to curve-fit the dose-response data and calculate the IC50 can impact the final value.
Contradictory Genotoxicity Findings
Issue: A pyridine derivative shows positive results in some genotoxicity assays and negative results in others.
Troubleshooting Steps:
-
Review the Battery of Tests: A standard genotoxicity testing battery often includes:
-
A test for gene mutation in bacteria (Ames Test, OECD 471).[18][19][20][21]
-
An in vitro test with mammalian cells for chromosomal damage (e.g., Micronucleus Test, OECD 487) or gene mutation (e.g., Mouse Lymphoma Assay, OECD 490).[22][23][24][25][26][27] 3. An in vivo genotoxicity test in rodents (e.g., in vivo micronucleus test).
-
-
Metabolic Activation: Was an appropriate metabolic activation system (S9 mix) used in the in vitro assays? Some compounds are only genotoxic after metabolic conversion.
-
Mechanism of Genotoxicity:
-
Clastogenicity vs. Aneugenicity: Does the compound break chromosomes (clastogenic) or affect chromosome segregation (aneugenic)? The in vitro micronucleus test can provide insights into this. [22][23][24][25][26][27] * Relevance of In Vitro Findings: Positive results in in vitro assays, especially at high concentrations or in the presence of cytotoxicity, may not always be relevant in vivo. The results of in vivo studies are generally given more weight in risk assessment.
-
Data Presentation: Summary of Toxicity Data for Pyridine Derivatives
Table 1: Acute Oral Toxicity Data for Pyridine Derivatives
| Compound | Species | Route | LD50 | Reference |
| 2-Amino-3-hydroxypyridine | Rat | Oral | 500 mg/kg bw | [2] |
| 2-Amino-3-hydroxypyridine | Rat | Oral | 262.09 mg/kg bw (Predicted) | [3] |
| 2-Amino-3-hydroxypyridine | Mouse | Oral | >50-200 mg/kg bw | [3] |
| 2-(Hydroxymethyl)pyridine | Wild bird | Oral | 750 mg/kg | [28] |
| Pyridine | Rat | Oral | 1580 mg/kg | |
| Pyridine | Rat | Subcutaneous | 866 - 1000 mg/kg | [29] |
Table 2: GHS Hazard Classifications for this compound and Isomers
| Compound | Hazard Classification | Source |
| This compound | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity, single exposure (Category 3) | [1] |
| 3-Hydroxy-2-methylpyridine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity, single exposure (Category 3) | [30] |
Experimental Protocols
Key Experiment: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method involves a stepwise procedure with the use of a limited number of animals.
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.
-
Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Stepwise Procedure:
-
The test is initiated with a group of three animals at the selected starting dose.
-
If no mortality is observed, the next higher dose level is used in another group of three animals.
-
If mortality occurs, the test is repeated at the same or a lower dose level to confirm the results.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
Key Experiment: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects chromosomal damage or mis-segregation.
-
Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used. [22][26]2. Exposure: Cells are exposed to at least three concentrations of the test substance, with and without an external metabolic activation system (S9 mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration. [23]3. Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, and slides are prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. [23]Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
-
Data Analysis: The results are evaluated for a concentration-related increase in micronucleated cells compared to the negative control.
Visualizations
Caption: Logical workflow for troubleshooting contradictory toxicity data.
Caption: Decision pathway for integrated genotoxicity testing and interpretation.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. cir-safety.org [cir-safety.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dep.nj.gov [dep.nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
- 17. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. measurlabs.com [measurlabs.com]
- 20. vivotecnia.com [vivotecnia.com]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. criver.com [criver.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. thepsci.eu [thepsci.eu]
- 25. oecd.org [oecd.org]
- 26. x-cellr8.com [x-cellr8.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. jubilantingrevia.com [jubilantingrevia.com]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. echemi.com [echemi.com]
Improving yield and purity in 2-Hydroxy-3-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Hydroxy-3-methylpyridine, focusing on improving reaction yield and product purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the N-oxidation of 3-picoline followed by rearrangement and hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of 3-Picoline to 3-Methylpyridine-N-oxide | 1. Inadequate Oxidizing Agent: Insufficient amount or low concentration of hydrogen peroxide. 2. Low Reaction Temperature: The temperature is too low for the oxidation to proceed efficiently. 3. Poor Quality Reagents: 3-picoline may contain impurities that inhibit the reaction. | 1. Use a higher concentration of hydrogen peroxide (e.g., 30-35%) and ensure the correct molar ratio. 2. Gradually increase the reaction temperature, typically to around 70-80°C, while monitoring for exothermic reactions. 3. Use freshly distilled 3-picoline to ensure high purity. |
| Low Yield in Boekelheide Rearrangement | 1. Insufficient Acetic Anhydride: Not enough reagent to drive the reaction to completion. 2. Suboptimal Reaction Temperature: The temperature may be too low for the rearrangement or too high, leading to side product formation. 3. Presence of Water: Water can hydrolyze acetic anhydride, reducing its effectiveness. | 1. Use a sufficient excess of acetic anhydride. 2. Optimize the reaction temperature. A typical starting point is refluxing at approximately 140°C. 3. Ensure all glassware is dry and use anhydrous reagents. |
| Incomplete Hydrolysis of 2-Acetoxy-3-methylpyridine | 1. Inadequate Acid or Base Concentration: The concentration of the acid or base used for hydrolysis is too low. 2. Insufficient Reaction Time or Temperature: The hydrolysis may be slow and require more time or higher temperatures. | 1. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) solution. 2. Extend the reaction time and/or gently heat the reaction mixture to facilitate complete hydrolysis. |
| Product is a Dark Oil or Tar | 1. Side Reactions and Polymerization: Overheating during the rearrangement step can lead to the formation of polymeric byproducts. 2. Presence of Impurities: Starting material or solvent impurities can lead to discoloration. | 1. Carefully control the temperature during the Boekelheide rearrangement. 2. Use pure starting materials and solvents. Consider purification of the intermediate 3-methylpyridine-N-oxide if it is discolored. |
| Difficulty in Purifying the Final Product | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility at high and low temperatures. 2. Presence of Closely Related Impurities: Side products with similar polarity to the desired product can co-crystallize. | 1. An ethanol-water mixture is a good starting point for recrystallization. Experiment with different solvent ratios to optimize crystal formation. 2. If recrystallization is insufficient, consider column chromatography using silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most frequently cited synthetic pathway involves a three-step process starting from 3-picoline (3-methylpyridine):
-
N-Oxidation: Oxidation of 3-picoline using an oxidizing agent like hydrogen peroxide in acetic acid to form 3-methylpyridine-N-oxide.
-
Boekelheide Rearrangement: Reaction of 3-methylpyridine-N-oxide with acetic anhydride, which rearranges to form 2-acetoxy-3-methylpyridine.
-
Hydrolysis: Hydrolysis of the acetoxy intermediate using an acid or base to yield the final product, this compound.
Q2: What are the expected yields for each step of the synthesis?
A2: Yields can vary depending on the specific reaction conditions and scale. However, typical reported yields are as follows:
| Reaction Step | Typical Yield Range |
| N-Oxidation of 3-picoline | 70-90% |
| Boekelheide Rearrangement | 60-80% |
| Hydrolysis | >90% |
Q3: What are the key parameters to control for optimal yield and purity in the N-oxidation step?
A3: The critical parameters for the N-oxidation of 3-picoline are:
-
Temperature: The reaction is exothermic. Maintain a controlled temperature, typically between 70-80°C, to prevent runaway reactions and the formation of byproducts.
-
Concentration of Hydrogen Peroxide: A concentration of 30-35% is commonly used. The molar ratio of hydrogen peroxide to 3-picoline should be carefully controlled.
-
Reaction Time: Monitor the reaction progress to determine the optimal time for maximum conversion.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A mixture of ethanol and water is commonly used for the recrystallization of this compound.[1] The optimal ratio should be determined experimentally to maximize the recovery of pure crystals.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline and glacial acetic acid.
-
Slowly add 30-35% hydrogen peroxide to the stirred solution. The addition should be done cautiously as the reaction is exothermic.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid and water under reduced pressure.
-
The crude 3-methylpyridine-N-oxide can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Boekelheide Rearrangement to 2-Acetoxy-3-methylpyridine
-
In a dry round-bottom flask equipped with a reflux condenser, add the crude 3-methylpyridine-N-oxide.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) and maintain for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetoxy-3-methylpyridine.
Protocol 3: Hydrolysis to this compound
-
Dissolve the crude 2-acetoxy-3-methylpyridine in an aqueous solution of a strong acid (e.g., 10% HCl) or a strong base (e.g., 10% NaOH).
-
Heat the mixture to reflux or stir at an elevated temperature until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If using an acidic solution, neutralize with a base (e.g., NaOH) to a pH of approximately 7. If using a basic solution, neutralize with an acid (e.g., HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol-water mixture.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Oxidation | 3-Picoline, Hydrogen Peroxide | Glacial Acetic Acid | 70-80 | 4-8 | 70-90 | >95 (crude) |
| Rearrangement | 3-Methylpyridine-N-oxide, Acetic Anhydride | None | ~140 | 2-6 | 60-80 | ~90 (crude) |
| Hydrolysis | 2-Acetoxy-3-methylpyridine, HCl or NaOH | Water | 80-100 | 1-3 | >90 | >98 (after recrystallization) |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Bromination of 3-Methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 3-methylpyridine challenging?
A1: The direct bromination of 3-methylpyridine presents several challenges. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution reactions like bromination, often requiring harsh conditions such as high temperatures.[1][2] Furthermore, the reaction can be slow and may result in a mixture of mono- and di-brominated isomers, which are often difficult to separate.[2][3] The methyl group on the pyridine ring can also influence the position of bromination, leading to issues with regioselectivity.
Q2: What are the common side products when brominating 3-methylpyridine?
A2: Common side products include various isomers of brominated 3-methylpyridine. For instance, bromination can occur at different positions on the pyridine ring, leading to a mixture of products that can be challenging to purify.[4] In some cases, dibrominated products can also be formed.[3] The specific distribution of isomers and byproducts is highly dependent on the reaction conditions and the brominating agent used.
Q3: Can N-Bromosuccinimide (NBS) be used for the bromination of 3-methylpyridine?
A3: Yes, N-Bromosuccinimide (NBS) can be used for the bromination of 3-methylpyridine; however, the outcome can be unexpected. In some instances, instead of bromination at the methyl group (benzylic bromination), ring substitution occurs.[5] The reaction of 3-methylpyridine with NBS under free radical conditions has been reported to yield a ring-substituted product rather than the expected 3-(bromomethyl)pyridine.[5] The choice of solvent and reaction conditions is critical when using NBS to achieve the desired product.
Q4: Are there alternative methods to synthesize brominated 3-methylpyridine derivatives with better selectivity?
A4: Yes, due to the challenges of direct bromination, multi-step synthetic routes are often employed to achieve higher selectivity. These methods typically involve starting with a substituted pyridine derivative that directs the bromination to the desired position, followed by further chemical transformations. For example, a common strategy is to start from a nitropyridine or aminopyridine derivative.[4][6][7]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Yield | - Harsh Reaction Conditions: Traditional bromination of pyridines often requires high temperatures (e.g., >300°C) which can lead to degradation.[1]- Insufficiently Activating Conditions: The electron-deficient pyridine ring may not be sufficiently activated for electrophilic substitution under mild conditions. | - Optimize Temperature: Carefully control and optimize the reaction temperature. For some methods, temperatures around 100°C with a Lewis acid catalyst are used.[8][9]- Use of Oleum: The use of oleum (fuming sulfuric acid) can enhance reactivity.[2][3]- Alternative Brominating Agents: Consider using more reactive brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum.[2][3] |
| Poor Regioselectivity (Mixture of Isomers) | - Multiple Reactive Sites: The pyridine ring and the methyl group present multiple potential sites for bromination.- Reaction Mechanism: Depending on the conditions (e.g., radical vs. electrophilic), different positions can be favored. | - Use of Directing Groups: Employ a synthetic route starting with a pyridine derivative containing a directing group to control the position of bromination.[1]- Catalyst Selection: The choice of Lewis acid (e.g., Aluminum chloride) can influence the isomeric ratio.[8][9]- Alternative Synthetic Routes: Consider a multi-step synthesis, for example, starting from 3-amino-5-methylpyridine, to achieve a specific isomer.[6] |
| Formation of Dibrominated Byproducts | - Excess Brominating Agent: Using a stoichiometric excess of the brominating agent increases the likelihood of multiple substitutions.[3]- High Reactivity: Once the first bromine is introduced, the ring's reactivity might be altered, leading to a second substitution. | - Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 3-methylpyridine. It is often preferable to use less than one equivalent of the brominating agent.[3]- Slow Addition: Add the brominating agent dropwise over a period to maintain a low concentration in the reaction mixture.[8][9] |
| Bromination on the Methyl Group Instead of the Ring (or vice versa) | - Reaction Conditions: Free radical conditions (e.g., using a radical initiator with NBS) typically favor substitution on the methyl group, while electrophilic conditions favor ring substitution.[5] | - Control Reaction Type: For ring bromination, use electrophilic conditions (e.g., Br₂ with a Lewis acid). For methyl group bromination, use radical conditions (though this can be challenging and low-yielding for 3-methylpyridine).[5] |
Experimental Protocols
Protocol 1: Bromination of 2-Methylpyridine (as a reference for general pyridine bromination)
This protocol describes a method for the bromination of 2-methylpyridine, which can be adapted for 3-methylpyridine with optimization.
Materials:
-
2-Methylpyridine (46.6 g)
-
Aluminum chloride (200 g)
-
Bromine (40.0 g)
-
Ice water
-
Concentrated hydrochloric acid
-
8 mol/L aqueous sodium hydroxide solution
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Slowly add 2-methylpyridine dropwise to aluminum chloride.
-
Stir the mixture continuously while heating to 100°C.
-
While maintaining the temperature at 100°C, slowly add bromine dropwise over a one-hour period.[8][9]
-
Continue stirring the mixture for an additional 30 minutes after the bromine addition is complete.[8][9]
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the mixture by adding concentrated hydrochloric acid.
-
Wash the obtained solution with ethyl acetate.
-
Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the ether extract with a saturated brine solution and dry it with anhydrous sodium sulfate.[8][9]
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.[9]
Protocol 2: Synthesis of 3-bromo-5-methylpyridine from 3-amino-5-methylpyridine
This protocol outlines a multi-step synthesis to achieve a specific isomer.
Materials:
-
3-Amino-5-methylpyridine
-
An appropriate acid (e.g., HBr)
-
Liquid bromine
-
Sodium nitrite aqueous solution
Procedure:
-
React 3-amino-5-methylpyridine with an acid to form the corresponding salt.
-
Cool the salt solution to a temperature between -10°C and 0°C.[6]
-
Dropwise add liquid bromine to the cooled solution.[6]
-
Following the bromine addition, slowly add a sodium nitrite aqueous solution dropwise while maintaining the low temperature.
-
After the addition is complete, adjust the pH of the solution to alkaline.
-
Extract the product, dry the organic layer, and concentrate to obtain 3-bromo-5-methylpyridine.[6]
Visualizations
Caption: Possible outcomes of 3-methylpyridine bromination.
Caption: A typical experimental workflow for bromination.
Caption: A decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Hydroxy-3-methylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-3-methylpyridine derivatives. The information is structured to address specific issues encountered during common synthetic routes, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic method used to prepare this compound derivatives.
Route 1: Diazotization of 2-Amino-3-methylpyridine followed by Hydrolysis
This method involves the conversion of the amino group of 2-amino-3-methylpyridine into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.
Q1: My reaction is producing a low yield of the desired this compound and a significant amount of tar-like substances. What is causing this and how can I prevent it?
A1: Low yields and tar formation during the diazotization of aminopyridines are often due to the instability of the corresponding diazonium salt. The pyridine ring's electron-withdrawing nature can make the diazonium salt highly reactive and prone to decomposition and unwanted side reactions, including polymerization.
Troubleshooting Steps:
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt. Use of an ice-salt bath is recommended.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aminopyridine. This helps to control the reaction rate and prevent localized increases in temperature and nitrous acid concentration.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent the accumulation of reactants in one area.
-
Immediate Hydrolysis: The diazonium salt of 2-aminopyridine derivatives is highly unstable and should be hydrolyzed to the hydroxypyridine immediately after its formation, without any attempt at isolation.
| Parameter | Condition for Optimal Yield | Potential Side Product Formation |
| Temperature | 0-5 °C | Increased decomposition and tar formation at higher temperatures. |
| Nitrite Addition Rate | Slow, dropwise | Rapid addition can lead to localized overheating and side reactions. |
| Stirring | Vigorous | Poor stirring can result in inhomogeneous reaction and byproduct formation. |
Q2: Besides tar formation, what other specific side products should I be aware of in the diazotization of 2-amino-3-methylpyridine?
A2: While the primary side products are often polymeric tars, other smaller molecules can also be formed:
-
Azo Dyes: The diazonium salt can couple with unreacted 2-amino-3-methylpyridine to form colored azo compounds. This is more likely to occur if the pH is not sufficiently acidic.
-
Phenolic Byproducts: In the presence of other nucleophiles, unwanted substitution products can form.
-
Denitrogenation Products: Premature loss of N₂ can lead to the formation of radical or cationic intermediates that can react with the solvent or other species in the reaction mixture.
Mitigation Strategies:
-
Maintain Low pH: Ensure a strongly acidic environment (e.g., using sulfuric acid or hydrochloric acid) to prevent the coupling reaction that forms azo dyes.
-
Use of a Large Excess of Water: During hydrolysis, a large excess of water helps to favor the desired reaction over reactions with other nucleophiles.
Route 2: Rearrangement of 3-Methylpyridine N-oxide (Boekelheide-type Reaction)
This route involves the rearrangement of 3-methylpyridine N-oxide, typically using acetic anhydride, to yield an intermediate that can be hydrolyzed to this compound.
Q1: I am attempting a Boekelheide-type rearrangement of 3-methylpyridine N-oxide with acetic anhydride, but I am getting a complex mixture of products. What are the likely side reactions?
A1: The Boekelheide rearrangement can be accompanied by several side reactions, especially if not carried out under optimal conditions. Studies on similar systems, such as pyrimidine N-oxides, suggest that the reaction can proceed, at least in part, through radical intermediates, which can lead to a variety of byproducts.[1]
Potential Side Products:
-
Over-acetylation: The product, 2-acetoxymethyl-3-methylpyridine, can undergo further reactions under the reaction conditions.
-
Products of Radical Reactions: If radical intermediates are formed, they can react with the solvent or other species. For instance, if the reaction is performed in a solvent that can easily donate a hydrogen atom (like toluene), you may observe the formation of products where a solvent fragment is incorporated.[1]
-
Unreacted Starting Material: Incomplete reaction will lead to the presence of 3-methylpyridine N-oxide in the final product mixture.
-
Polymerization: As with many reactions involving reactive intermediates, polymerization can occur, leading to tar formation.
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can react with acetic anhydride and interfere with the reaction.
-
Temperature Control: The reaction is often heated. Careful control of the temperature is necessary to promote the desired rearrangement while minimizing decomposition and side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Choice of Solvent: If a solvent is used, choose one that is less likely to participate in side reactions. Aprotic solvents are generally preferred.
| Parameter | Recommended Condition | Consequence of Deviation |
| Atmosphere | Inert (Nitrogen or Argon) | Oxidation of starting material or intermediates. |
| Reagents | Anhydrous | Hydrolysis of acetic anhydride, leading to incomplete reaction. |
| Temperature | As specified in the protocol | Higher temperatures can lead to increased side product formation and polymerization. |
Route 3: Hydrolysis of 2-Chloro-3-methylpyridine
This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-methylpyridine with a hydroxide ion to form the desired this compound.
Q1: The hydrolysis of 2-chloro-3-methylpyridine to this compound is incomplete, and I am having trouble separating the product from the starting material. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue in this synthesis. 2-Chloropyridines can be resistant to nucleophilic substitution. To improve the yield of the desired product, you need to employ conditions that favor the hydrolysis reaction.
Strategies to Improve Conversion:
-
Use of a Strong Base: Employ a strong base such as sodium hydroxide or potassium hydroxide in a suitable solvent like water or a water/alcohol mixture.
-
Higher Temperatures: The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.
-
Phase-Transfer Catalysis: In a two-phase system (e.g., an organic solvent and aqueous base), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide ion into the organic phase, thereby accelerating the reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many nucleophilic aromatic substitution reactions.
Q2: Are there any significant side reactions I should be aware of during the hydrolysis of 2-chloro-3-methylpyridine?
A2: The primary issue is typically incomplete reaction. However, under harsh conditions (very high temperatures or strongly basic conditions for prolonged periods), other side reactions could potentially occur, although they are less common for this specific substrate:
-
Elimination Reactions: While unlikely for an aromatic system, under extreme conditions, elimination reactions could theoretically occur if there are suitable leaving groups and protons.
-
Ring Opening: Pyridine rings can be susceptible to ring-opening reactions under very harsh nucleophilic conditions, but this is generally not a major concern under standard hydrolysis conditions.
Troubleshooting Table for Hydrolysis of 2-Chloro-3-methylpyridine
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently forcing conditions. | Increase reaction temperature, use a stronger base, or consider phase-transfer catalysis or microwave assistance. |
| Product Isolation Difficulties | Similar polarities of starting material and product. | Ensure the reaction goes to completion. Use an appropriate chromatographic method for purification if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-3-methylpyridine
Materials:
-
2-Amino-3-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-methylpyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice-salt bath.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly and carefully add the reaction mixture to a beaker containing a large amount of crushed ice with vigorous stirring.
-
Heat the resulting solution to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the solution and neutralize it carefully with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.
Protocol 2: Synthesis of this compound from 3-Methylpyridine N-oxide (Boekelheide-type Rearrangement)
Materials:
-
3-Methylpyridine N-oxide
-
Acetic Anhydride
-
Sodium Hydroxide (for hydrolysis)
-
Appropriate solvents for extraction and purification
Procedure:
-
Place 3-methylpyridine N-oxide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add acetic anhydride (a suitable excess, e.g., 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (around 140 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess acetic anhydride. This step is exothermic.
-
To hydrolyze the acetate intermediate, add an aqueous solution of sodium hydroxide and heat the mixture.
-
After hydrolysis is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pyridine Synthesis
Caption: A flowchart for systematically troubleshooting low yields in the synthesis of this compound derivatives.
Signaling Pathway: Boekelheide Rearrangement and Potential Side Reaction
Caption: The main pathway of the Boekelheide rearrangement and a potential side reaction pathway involving radical intermediates.
References
Technical Support Center: Mass Spectrometry Analysis of 2-Hydroxy-3-methylpyridine
Welcome to the technical support center for the mass spectrometry analysis of 2-Hydroxy-3-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting fragmentation patterns and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for this compound?
The molecular weight of this compound (also known as 3-methyl-2-pyridone) is 109.13 g/mol .[1] Therefore, you should expect to see the molecular ion peak at an m/z of 109.
Q2: I am not observing the molecular ion peak, or it is very weak. What are the possible reasons?
The absence or low intensity of the molecular ion peak can be due to several factors:
-
High Ionization Energy: Electron ionization (EI) at the standard 70 eV can be too energetic for some molecules, causing them to fragment extensively and leaving few intact molecular ions.
-
In-source Fragmentation: The compound may be fragmenting within the ion source before mass analysis. This can be caused by high source temperatures.
-
Unstable Molecular Ion: The molecular ion of this compound may be inherently unstable and readily undergoes fragmentation.
Q3: What are the common fragmentation pathways and expected fragment ions for this compound?
Based on the analysis of structurally similar compounds like pyridinols and methylpyridines, the fragmentation of this compound is expected to proceed through the following pathways:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for aromatic compounds, leading to an [M-1]⁺ ion at m/z 108. This is often a stable ion.
-
Loss of Carbon Monoxide (CO): The pyridone tautomer can lose a molecule of CO, resulting in a fragment at m/z 81.
-
Loss of the Methyl Group (•CH3): Cleavage of the methyl group would result in a fragment at m/z 94.
-
Ring Cleavage: The pyridine ring can undergo fragmentation, leading to smaller ions. A common fragment from the pyridine ring is the loss of HCN, which would lead to a fragment at m/z 82 from the molecular ion.
Q4: My mass spectrum shows unexpected peaks. How can I identify the source of these contaminants?
Unexpected peaks can arise from various sources:
-
System Contamination: Clean the ion source, transfer line, and other components of the mass spectrometer. Running a blank analysis with just the solvent can help identify background contamination.
-
Solvent or Reagent Impurities: Use high-purity, LC-MS grade solvents and reagents to minimize contaminants.
-
Sample Impurities: Ensure the purity of your this compound sample.
Q5: How can I improve the signal intensity of my analyte?
Poor signal intensity can be addressed by:
-
Optimizing Sample Concentration: Ensure your sample is at an appropriate concentration. Too dilute, and the signal may be weak; too concentrated, and you may experience ion suppression.
-
Adjusting Ionization Source Parameters: Optimize the ion source temperature, gas flows, and voltages to enhance ionization efficiency.
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[2]
Data Presentation: Expected Fragmentation of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Expected) | Notes |
| [C₆H₇NO]⁺• | Molecular Ion (M⁺•) | 109 | The parent ion of this compound. |
| [C₆H₆NO]⁺ | [M-H]⁺ | 108 | Loss of a hydrogen radical. |
| [C₅H₇N]⁺• | [M-CO]⁺• | 81 | Loss of carbon monoxide from the pyridone tautomer. |
| [C₅H₄NO]⁺ | [M-CH₃]⁺ | 94 | Loss of a methyl radical. |
| [C₅H₆N]⁺ | [M-HCN]⁺ | 82 | Loss of hydrogen cyanide from the pyridine ring. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Solvent Selection: Dissolve a small amount of this compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Typical Mass Spectrometer Settings (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (can be lowered to 20-30 eV to reduce fragmentation and enhance the molecular ion peak)
-
Ion Source Temperature: 200-250 °C (can be lowered to minimize thermal degradation)
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and expected fragments.
Mandatory Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: A workflow for troubleshooting common mass spectrometry issues.
References
Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-3-methylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Hydroxy-3-methylpyridine derivatives for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives often stems from a combination of their physicochemical properties. The pyridine ring, while containing a nitrogen atom, can still contribute to overall lipophilicity, especially with the addition of a methyl group.[1][2] This can lead to a crystalline solid-state structure that is not conducive to favorable interactions with water, a common challenge for many new chemical entities in drug discovery.[3]
Q2: What is the recommended first step when a compound fails to dissolve in my aqueous assay buffer?
A2: When your stock solution, typically prepared in an organic solvent like Dimethyl sulfoxide (DMSO), precipitates upon dilution into an aqueous buffer, it indicates you have exceeded the compound's thermodynamic solubility limit.[1][3] The initial troubleshooting steps should be to try gentle warming (e.g., to 37°C) and sonication.[3] If precipitation persists, consider lowering the final target concentration in your assay. If the required concentration is essential, you must employ solubility enhancement techniques.
Q3: What are the primary strategies for improving the aqueous solubility of this compound derivatives?
A3: Several key strategies can be empirically tested to enhance the aqueous solubility of your compound. The most common and effective methods for in vitro assays include pH modification, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins.[1][3][4] For developing formulations for in vivo use, more advanced techniques such as solid dispersions and nanosuspensions are often employed.[5][6][7]
Q4: How does pH modification improve the solubility of these compounds?
A4: The pyridine moiety in your compound is basic.[3] Lowering the pH of the aqueous buffer will protonate the pyridine nitrogen atom. This creates a charged species, which is generally more soluble in polar solvents like water.[3] However, it is critical to ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity or cell health).[3]
Q5: Can co-solvents be used in cell-based assays?
A5: Yes, but with caution. Co-solvents are water-miscible organic solvents like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol that reduce the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[3][4] For cell-based assays, it is crucial to keep the final concentration of the co-solvent low (typically <1% and often <0.5%) to avoid cytotoxicity.[3]
Troubleshooting Guide: Common Solubility Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound won't dissolve in DMSO to create a high-concentration stock. | The target concentration exceeds the compound's solubility limit even in a powerful organic solvent. | Try gentle warming and sonication. If unsuccessful, lower the stock concentration. It is better to have a lower, fully dissolved stock concentration than an inaccurate, partially dissolved one.[3] |
| Stock solution is clear, but a precipitate forms immediately upon dilution into aqueous buffer. | This "crashing out" occurs when the compound's solubility in the final aqueous system is much lower than in the DMSO stock. | 1. Reduce the final concentration of the compound. 2. Filter the solution (0.22 µm filter) to remove precipitate and quantify the concentration of the soluble fraction. 3. Employ a solubility enhancement technique (see protocols below).[3] |
| Solution appears cloudy or hazy after dilution. | Formation of fine precipitate or nanoparticles, indicating poor solubility. | Use a light scattering or nephelometry method to quantify the haze.[3] Incorporate a solubilizing agent like a surfactant (e.g., Tween® 80) or cyclodextrin into your buffer before adding the compound. |
| Compound precipitates out of solution during a long incubation or freeze-thaw cycle. | The compound may be in a supersaturated, kinetically soluble state that is not stable over time or with temperature changes. | Prepare fresh dilutions for each experiment. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[3] Consider formulating with cyclodextrins or creating a solid dispersion to improve long-term stability.[8][9] |
Comparison of Solubility Enhancement Techniques
The following table summarizes common strategies to guide technology selection for improving the solubility of this compound derivatives.
| Technique | Mechanism of Action | Advantages | Disadvantages | Potential Fold Increase in Solubility |
| pH Modification | Protonates the basic pyridine nitrogen, creating a more soluble charged species.[3] | Simple to implement; can be highly effective for basic compounds.[3] | May alter compound activity or affect assay biology; requires careful pH control.[3] | Variable; can be >10-fold.[10] |
| Co-solvents | Reduces the overall polarity of the solvent, making it more favorable for hydrophobic molecules.[3][4] | Effective for many compounds; wide range of biocompatible options available.[3] | Potential for cytotoxicity at higher concentrations; may affect protein binding.[4] | Variable; depends on co-solvent and concentration. |
| Cyclodextrins | Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its non-polar cavity.[4][9] | High solubilization capacity; can improve stability; biocompatible.[9][11] | Can be expensive; may alter drug permeability.[8] | Can be significant, up to 500-fold or more.[9] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix, reducing particle size to the molecular level and converting it to a more soluble amorphous form.[12][13] | Greatly enhances dissolution rate and bioavailability; suitable for oral formulations.[5][14] | Can have physical stability issues (recrystallization); manufacturing can be complex.[13] | Can be >100-fold. |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing the surface area for dissolution according to the Noyes-Whitney equation.[15] | Increases dissolution velocity and saturation solubility; applicable to nearly all poorly soluble drugs.[6][15] | Requires specialized equipment (high-pressure homogenizers, mills); potential for particle aggregation.[16][17] | Substantial increases in dissolution rate and bioavailability.[15] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Modification
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate or citrate) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Compound Addition: Add a small, consistent aliquot of your high-concentration DMSO stock solution to each buffer to achieve the desired final concentration.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at the experimental temperature.
-
Observation & Quantification: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare Stock: Prepare a high-concentration stock solution of the derivative in 100% DMSO or ethanol.[1]
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous assay buffer containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol or PEG 400).[1]
-
Dilution: Add a small aliquot of the compound's stock solution to each co-solvent buffer to reach the target final concentration.
-
Analysis: Visually inspect for any precipitation immediately and after a 1-hour incubation period at the assay temperature.[1] Determine the lowest percentage of co-solvent that maintains the compound's solubility without adversely affecting the assay.
Protocol 3: Solubility Enhancement using Cyclodextrins (Kneading Method)
This method creates a solid inclusion complex that can be weighed out and dissolved directly in your aqueous buffer.[3][18]
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high solubility and low toxicity.[4]
-
Weigh Components: Weigh out the this compound derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2). Place the powders in a mortar.
-
Knead: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, thick paste.[3][18]
-
Dry: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed.[3]
-
Test Solubility: The resulting solid is the drug-cyclodextrin complex. Test the solubility of this complex directly in your aqueous assay buffer and compare it to the uncomplexed drug.[3]
Visual Guides
Caption: Decision tree for troubleshooting poor solubility.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1003-56-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eaapublishing.org [eaapublishing.org]
- 17. mdpi.com [mdpi.com]
- 18. humapub.com [humapub.com]
Minimizing byproduct formation in nitration of hydroxypyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the nitration of hydroxypyridines. The focus is on minimizing byproduct formation and improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of hydroxypyridines?
The nitration of hydroxypyridines presents several challenges stemming from the inherent electronic nature of the pyridine ring and the reaction conditions:
-
Ring Deactivation: The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. In the strong acidic media typically used for nitration (e.g., H₂SO₄/HNO₃), the basic pyridine nitrogen is protonated, further deactivating the ring and making the reaction more difficult.[1]
-
Poor Regioselectivity: The presence of the hydroxyl group, an activating ortho-, para-director, and the protonated ring nitrogen, a deactivating meta-director, creates a complex electronic landscape. This can lead to the formation of multiple nitro-isomers, complicating purification.[1][2]
-
Tautomerism: 2- and 4-hydroxypyridines exist predominantly as their pyridone tautomers (2-pyridone and 4-pyridone, respectively).[3][4] This tautomerism fundamentally changes the structure and electronic properties of the substrate, thereby altering the position of nitration compared to the hydroxypyridine form.
-
Harsh Reaction Conditions: The deactivated nature of the pyridine ring often necessitates forcing conditions, such as high temperatures or strong nitrating agents.[1][2] These conditions can lead to decomposition of the starting material or product and the formation of unwanted byproducts, including dinitrated compounds.[5]
Q2: What are the common byproducts formed during the nitration of hydroxypyridines?
Byproduct formation is a significant issue. The most common undesired products include:
-
Positional Isomers: Formation of nitro groups at positions other than the desired one is the most common problem, leading to difficult-to-separate mixtures.
-
Dinitrated Products: Over-nitration can occur, especially under harsh conditions or with prolonged reaction times, leading to the introduction of a second nitro group.[5]
-
N-Nitration Products: The formation of N-nitro intermediates is a possible side reaction, which can then rearrange to C-nitrated products, potentially affecting the final isomer distribution.[1]
-
Degradation Products: Strong acidic and oxidative conditions can cause the decomposition of the pyridine ring, resulting in a complex mixture of byproducts and low overall yield.[6]
-
Nitrogen Dioxide (NO₂): Reddish-brown nitrogen dioxide gas is often evolved as a byproduct of nitration reactions.[7]
Q3: How does the position of the hydroxyl group affect the regioselectivity of nitration?
The regioselectivity is highly dependent on which isomer of hydroxypyridine is used.
-
2-Hydroxypyridine: This compound exists primarily as its 2-pyridone tautomer. Nitration typically occurs at the 3- or 5-position, directed by the amide-like functionality. A method for preparing 2-hydroxy-3-nitropyridine involves the dropwise addition of nitric acid to 2-hydroxypyridine dissolved in pyridine under controlled temperature conditions.[8] Another one-pot synthesis for 2-hydroxy-5-nitropyridine starts from 2-aminopyridine, which is nitrated and then converted to the hydroxypyridine.[9]
-
3-Hydroxypyridine: This isomer exists as the true hydroxy form. Under strong acidic conditions, it is nitrated as its conjugate acid, with the nitro group primarily directed to the 2-position.[10][11]
-
4-Hydroxypyridine: Like the 2-isomer, this exists mainly as the 4-pyridone tautomer. It is susceptible to dinitration, yielding 3,5-dinitro-4-hydroxypyridine under certain conditions.[5]
Q4: Which nitrating agents are suitable for hydroxypyridines, and how do they differ?
The choice of nitrating agent is critical for controlling the reaction's outcome.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent.[1] The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[12] While effective, its high reactivity can lead to over-nitration and degradation.
-
Potassium Nitrate (KNO₃) in H₂SO₄: This provides a solid source of nitrate, offering potentially better control over the reaction rate compared to fuming nitric acid. It has been successfully used for the nitration of 3-hydroxypyridine.[13]
-
Dinitrogen Pentoxide (N₂O₅): This is a milder nitrating agent that can sometimes offer better control and selectivity.[14][15]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been used for the direct nitration of various pyridine derivatives.[16]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or no yield of the desired nitrated product.
-
Possible Cause: The reaction conditions are too mild for the deactivated (protonated) pyridine ring.[1]
-
Suggested Solution:
-
Increase Reaction Temperature: Cautiously raise the temperature in 10°C increments, closely monitoring for any signs of decomposition (e.g., color change to dark brown or black).[1]
-
Use a Stronger Nitrating Agent: If using a milder system, consider switching to a more potent one, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
-
Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine if a longer reaction time is needed for the starting material to be consumed.
-
Issue 2: Poor regioselectivity with a mixture of isomers.
-
Possible Cause 1: The reaction temperature is too high, providing enough energy to overcome the activation barriers for the formation of less-favored isomers.
-
Suggested Solution 1: Lower the reaction temperature. Perform the addition of the nitrating agent at a low temperature (e.g., 0°C or below) and then allow the reaction to proceed at a controlled, moderately elevated temperature if necessary.[14]
-
Possible Cause 2: The choice of nitrating agent and solvent is influencing the isomer distribution.
-
Suggested Solution 2: Experiment with different nitrating systems. For instance, using a zeolite catalyst or an ionic liquid medium has been shown to improve regioselectivity in the nitration of other aromatics by influencing the transition state through steric or electronic effects.[17][18]
Issue 3: Excessive dinitration or other over-nitration byproducts.
-
Possible Cause: The concentration of the nitrating agent is too high, or the reaction time is too long.
-
Suggested Solution:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents).
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution. This maintains a low instantaneous concentration of the active nitrating species, favoring mono-nitration.[14]
-
Monitor the Reaction: Carefully track the reaction's progress and quench it as soon as the starting material is consumed to prevent the desired mono-nitro product from reacting further.
-
Issue 4: The reaction is violent, or significant decomposition occurs.
-
Possible Cause: The reaction is highly exothermic, and the temperature is not being adequately controlled, leading to thermal runaway and decomposition.[6]
-
Suggested Solution:
-
Ensure Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and a reaction vessel that allows for efficient heat transfer.
-
Slow, Controlled Addition: Add the nitrating agent very slowly to the cooled substrate solution, monitoring the internal temperature carefully.[14][19]
-
Use a Co-solvent: In some cases, dissolving the substrate in a suitable inert solvent (if compatible with the nitrating agent) can help dissipate heat more effectively.
-
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the nitration of hydroxypyridines based on available literature.
Table 1: Influence of Reaction Conditions on Nitration of 3-Hydroxypyridine
| Substrate | Nitrating Agent | Molar Ratio (Substrate:Agent) | Temperature (°C) | Yield of 2-nitro-3-hydroxypyridine | Reference |
|---|---|---|---|---|---|
| 3-Hydroxypyridine | KNO₃ in H₂SO₄ | 1:1.2 | 40 | 49.7% | [13] |
| 3-Hydroxypyridine | HNO₃/H₂SO₄ | Not specified | Not specified | Main product is 2-nitro |[10][11] |
Table 2: Comparison of Nitrating Agents and Conditions
| Nitrating System | Key Characteristics | Best For | Potential Issues |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Highly reactive, generates NO₂⁺ | Deactivated rings requiring forcing conditions | Over-nitration, poor selectivity, decomposition[1][2] |
| KNO₃ / H₂SO₄ | Solid reagent, allows for controlled addition | Improving control over reaction rate | Still requires strong acid, potential heterogeneity |
| N₂O₅ | Milder, more selective reagent | Sensitive substrates, improving selectivity | Can be unstable, may require specific solvents[14][15] |
| HNO₃ / TFAA | Generates N₂O₅ in situ | Direct nitration of various pyridines | Reagents can be expensive and corrosive[16] |
Experimental Protocols
Protocol 1: Nitration of 3-Hydroxypyridine using KNO₃ in H₂SO₄
This protocol is adapted from the procedure described in patent CN103992267A.[13]
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully dissolve 3-hydroxypyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Reagent Addition: Once the substrate is fully dissolved, begin the portion-wise addition of solid potassium nitrate (KNO₃) (1.2 molar equivalents). Control the rate of addition to keep the internal temperature at approximately 40°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 40°C for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. The solution will heat up; perform this step slowly in a fume hood.
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a solid base, such as sodium bicarbonate (NaHCO₃), until the pH reaches approximately 6.5.
-
Isolation: The product, 3-hydroxy-2-nitropyridine, should precipitate from the neutralized solution. Allow the mixture to stand (e.g., overnight) to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Visualizations
// Node Definitions start [label="Start: Hydroxypyridine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="1. Prepare Cooled Solution\n(Substrate in Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="2. Slow, Dropwise Addition\nof Nitrating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Controlled Temperature\nReaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench Reaction\n(Pour onto ice)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Neutralize & Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Purify Product\n(Chromatography / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Purified\nNitro-hydroxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare; prepare -> add_reagent; add_reagent -> react; react -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> workup; workup -> purify; purify -> end_node; } }
Caption: General experimental workflow for the nitration of hydroxypyridines.
Caption: Tautomeric equilibrium for 2- and 4-hydroxypyridine.
Caption: Troubleshooting logic for poor regioselectivity in nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 12. NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS | PPTX [slideshare.net]
- 13. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Hydroxy-3-methylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of positional isomers of 2-hydroxy-3-methylpyridine, focusing on their potential as antioxidant and anti-inflammatory agents. While direct comparative studies with quantitative data for all isomers are limited in publicly available literature, this document synthesizes existing knowledge on related hydroxypyridine derivatives to infer and propose their biological potential. Detailed experimental protocols are provided to facilitate further research and direct comparison.
Introduction to this compound Isomers
Hydroxypyridine derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological properties. The position of the hydroxyl and methyl groups on the pyridine ring can significantly influence their biological activity, including their ability to act as antioxidants and anti-inflammatory agents. The isomers of interest for this guide are this compound and its positional isomers, such as 3-hydroxy-2-methylpyridine. These structural variations can affect their electronic properties, steric hindrance, and ability to interact with biological targets.
Comparative Biological Activity
The primary biological activities associated with hydroxypyridine derivatives are their antioxidant and anti-inflammatory effects. These activities are often linked to the presence of the hydroxyl group on the pyridine ring.
Antioxidant Activity
The antioxidant capacity of hydroxypyridine derivatives is primarily attributed to two mechanisms:
-
Free Radical Scavenging: The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions.
-
Metal Ion Chelation: The pyridine ring nitrogen and the hydroxyl group can form stable complexes with transition metal ions like iron (Fe²⁺/Fe³⁺). This prevents these metals from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of certain hydroxypyridine derivatives are thought to be mediated by their iron-chelating properties. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), are heme-dependent. By chelating iron, these compounds may modulate the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Data Summary
Due to the lack of direct comparative experimental data in the literature for the specified isomers, the following table summarizes the generally attributed biological activities of hydroxypyridine derivatives and provides a framework for future comparative studies.
| Biological Activity | This compound | 3-Hydroxy-2-methylpyridine | Key Performance Indicators (for future studies) |
| Antioxidant Activity | Expected | Expected (as a Vitamin B6 derivative) | IC50 (DPPH Assay), IC50 (ABTS Assay), Trolox Equivalent Antioxidant Capacity (TEAC) |
| Iron Chelation | Expected | Expected | Iron (III) binding affinity (pFe³⁺) |
| Anti-inflammatory | Potential | Potential | IC50 (COX-1 Inhibition), IC50 (COX-2 Inhibition), Inhibition of protein denaturation (%) |
Experimental Protocols
To facilitate direct comparison of the biological activities of this compound isomers, the following detailed experimental protocols are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds (this compound isomers) in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The activity is measured by monitoring the oxidation of a chromogenic substrate.
Protocol:
-
Use a commercial COX inhibitor screening assay kit.
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, heme, and the test compound dilutions.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.
-
A known COX inhibitor (e.g., indomethacin for COX-1 and celecoxib for COX-2) should be used as a positive control.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Iron Chelation Assay (Ferrozine Assay)
Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine forms a colored complex with Fe²⁺, and a chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.
Protocol:
-
Prepare solutions of the test compounds, FeCl₂ (2 mM), and ferrozine (5 mM).
-
In a 96-well plate, add the test compound dilutions.
-
Add the FeCl₂ solution to each well and incubate for 5 minutes.
-
Add the ferrozine solution to initiate the color reaction and incubate for 10 minutes.
-
Measure the absorbance at 562 nm.
-
EDTA should be used as a positive control.
-
The percentage of iron-chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the iron-ferrozine complex without the sample.
-
Determine the IC50 value for iron chelation.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
A Comparative Analysis of 2-Hydroxy-3-methylpyridine and 3-hydroxy-2-methylpyridine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridines are a fundamental class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research due to their diverse biological activities. The precise positioning of functional groups on the pyridine ring can dramatically alter a molecule's physicochemical properties and biological efficacy. This guide provides a comparative overview of two constitutional isomers: 2-Hydroxy-3-methylpyridine and 3-hydroxy-2-methylpyridine. While direct comparative studies on the biological activities of these two specific isomers are scarce in publicly available literature, this document collates existing data on their known functions and provides context through the activities of structurally related pyridine derivatives. This guide aims to be a valuable resource for researchers investigating the potential applications of these compounds.
Chemical Structures and Properties
| Property | This compound | 3-hydroxy-2-methylpyridine |
| Structure | ||
| CAS Number | 1003-56-1[1] | 1121-25-1 |
| Molecular Formula | C₆H₇NO[1] | C₆H₇NO |
| Molecular Weight | 109.13 g/mol [1] | 109.13 g/mol |
| IUPAC Name | 3-methylpyridin-2(1H)-one | 2-methylpyridin-3-ol |
Comparative Biological Activities
To provide a quantitative perspective, the following tables summarize the reported activities of various pyridine derivatives. It is crucial to note that these data are for structurally related compounds and do not represent a direct comparison between this compound and 3-hydroxy-2-methylpyridine.
Antioxidant Activity of Pyridine Derivatives
The antioxidant capacity of pyridine derivatives is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals.[4]
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Isoniazid | DPPH | 7.50 | [5] |
| Isoniazid | ABTS | 16.0 | [5] |
| Pyridoxine | DPPH | >100 | [5] |
| 3-Hydroxypyridine-4-one derivative (HP3) | DPPH | >2000 | [2][6] |
| 3-Hydroxypyridine-4-one derivative (HP4) | DPPH | >2000 | [2][6] |
| Ascorbic Acid (Standard) | DPPH | 141.9 | [1] |
IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ indicates greater antioxidant activity.
Anti-inflammatory Activity of Pyridine Derivatives
The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[7][8]
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | [9] |
| Dimethylpyridine Derivative (PS18) | COX-1 | 57.3 | [10] |
| Dimethylpyridine Derivative (PS33) | COX-1 | 51.8 | [10] |
| Meloxicam (Standard) | COX-2 | Varies by study | [7] |
IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ indicates greater inhibitory activity.
Antimicrobial Activity of Pyridine Derivatives
The antimicrobial properties of pyridine derivatives are diverse and depend on the specific substitutions on the pyridine ring.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | Staphylococcus aureus | 0.25 | [11] |
| Dodecanoic acid pyridine derivative (1) | Bacillus subtilis | >100 | [12] |
| Nicotinic acid benzylidene hydrazide (12) | Escherichia coli | 6.25-12.5 | [12] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (9g) | Staphylococcus aureus | 32-64 | [13] |
MIC: Minimum Inhibitory Concentration. A lower MIC indicates greater antimicrobial activity.
Plausible Signaling Pathways
Given the reported antioxidant and anti-inflammatory properties of some pyridine derivatives, it is plausible that they may interact with key signaling pathways involved in cellular stress and inflammation.
Caption: Nrf2 Signaling Pathway for Antioxidant Response.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Protocols
To facilitate direct comparison of this compound and 3-hydroxy-2-methylpyridine, the following standard experimental protocols are provided.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (this compound and 3-hydroxy-2-methylpyridine) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compounds and the standard to the DPPH working solution in a 96-well plate.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for DPPH Radical Scavenging Assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
-
Preparation of Materials:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbe and broth), a negative control (broth only), and a solvent control.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
While this compound is reported to possess a range of biological activities, its isomer, 3-hydroxy-2-methylpyridine, is primarily recognized as a synthetic intermediate. The difference in the substitution pattern on the pyridine ring likely plays a crucial role in their respective biological profiles. The lack of direct comparative experimental data highlights a significant knowledge gap. The experimental protocols and contextual data from related pyridine derivatives provided in this guide offer a framework for researchers to conduct systematic, head-to-head comparisons. Such studies are essential to fully elucidate the structure-activity relationships and unlock the therapeutic or agrochemical potential of these and other pyridine isomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Cyclooxygenase-2 inhibitors as a therapeutic target in inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Separation of 2-Hydroxy-3-methylpyridine from its Isomers
For researchers and professionals in drug development, the purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. 2-Hydroxy-3-methylpyridine, a key building block in the synthesis of various pharmaceuticals, is often produced as a mixture with its structural isomers. The presence of these isomers can affect the efficacy, safety, and regulatory approval of the final drug product. This guide provides an objective comparison of common laboratory techniques for the separation of this compound from its primary isomers: 2-hydroxy-4-methylpyridine, 2-hydroxy-5-methylpyridine, and 2-hydroxy-6-methylpyridine.
The separation of these isomers is challenging due to their similar physicochemical properties, such as boiling points and solubility. This guide explores fractional crystallization and High-Performance Liquid Chromatography (HPLC) as primary methods for purification, presenting experimental data from analogous compounds to illustrate the potential efficacy of these techniques. Additionally, an advanced method involving selective inclusion complexation is discussed as a promising alternative.
Comparison of Separation Techniques
The choice of separation technique depends on several factors, including the scale of the purification, the required purity of the final product, and the available resources. The following table summarizes the key aspects of the discussed methods.
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Fractional Crystallization | Differences in solubility of the isomers in a specific solvent at varying temperatures. | Scalable, cost-effective for large quantities, can achieve high purity with optimization. | Can be time-consuming, solvent selection is critical, may require multiple recrystallization steps, potential for product loss. | > 98% (with optimization) | 60-85% |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | High resolution and selectivity, suitable for analytical and preparative scales, highly reproducible. | Can be expensive, limited sample loading capacity for preparative scale, requires specialized equipment. | > 99% | 50-80% (preparative) |
| Selective Inclusion Complexation | Formation of host-guest complexes with one isomer, leading to its selective precipitation. | High selectivity for specific isomers, can separate isomers with very similar properties. | Requires a specific host molecule, may not be universally applicable, can be costly. | Potentially > 99% | Dependent on complexation efficiency |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation processes. Below are representative protocols for fractional crystallization and HPLC, based on methods used for structurally similar pyridone and pyridine derivatives.
Fractional Crystallization Protocol (Adapted from the purification of 3,4-Dihydro-6-methyl-2-pyridone)[1][2]
This protocol utilizes a mixed solvent system to exploit solubility differences between the isomers.
-
Dissolution: In a fume hood, dissolve the crude mixture of this compound and its isomers in a minimal amount of a hot solvent in which the desired isomer is more soluble (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, slowly add a hot "anti-solvent" (a solvent in which the desired isomer is less soluble, e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the initial hot solvent (e.g., ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals of the less soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents to remove any adhering mother liquor containing the more soluble isomers.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
High-Performance Liquid Chromatography (HPLC) Protocol (Adapted for pyridine derivatives)[3][4]
This protocol provides a starting point for developing an HPLC method for the separation of hydroxymethylpyridine isomers.
-
Column Selection: Begin with a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a shallow gradient to determine the approximate elution conditions (e.g., 10% B to 50% B over 15 minutes).
-
Optimization:
-
pH Adjustment: Modify the pH of the aqueous mobile phase to exploit differences in the pKa values of the isomers.
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol.
-
Additives: To improve peak shape for these basic compounds, consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%), ensuring compatibility with the column's pH range.
-
-
Detection: Use a UV detector at a wavelength where all isomers have significant absorbance (e.g., around 270-280 nm).
Data Presentation
The following tables provide a template for recording and comparing experimental data for the separation of this compound from its isomers.
Table 1: Fractional Crystallization Data
| Solvent System (Ratio) | Initial Purity (%) | Final Purity (%) | Yield (%) | No. of Recrystallizations |
| e.g., Ethanol/Water (80:20) | ||||
| e.g., Toluene/Heptane (50:50) | ||||
| Record your data here |
Table 2: HPLC Separation Data
| Column | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) | Resolution (2,3- vs 2,4-) | Resolution (2,3- vs 2,5-) | Resolution (2,3- vs 2,6-) |
| e.g., C18, 4.6x150mm, 5µm | A: H₂O + 0.1% FAB: ACN | 10-50% B in 15 min | 1.0 | |||
| Record your data here |
Visualizing the Workflow
Understanding the logical flow of the separation processes is essential for effective implementation.
Comparative Efficacy of 2-Hydroxy-3-methylpyridine Derivatives: A Guide for Researchers
An objective analysis of the therapeutic potential of 2-Hydroxy-3-methylpyridine derivatives, supported by experimental data, to inform drug development and scientific research.
Derivatives of this compound, a class of heterocyclic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their biological efficacy is largely attributed to the presence of the pyridine ring, which is a core structure in numerous drugs, influencing their therapeutic activity.[2][3] This guide provides a comparative study of the efficacy of various this compound derivatives, focusing on their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.
Antioxidant Activity
Several derivatives of 3-hydroxypyridine have demonstrated significant antioxidant properties. A study on 3-oxypyridine analogues, namely mexidol, emoxipin, and proxipin, revealed their ability to scavenge reactive oxygen species and interact with catalytically active iron ions. The antioxidant activity was found to decrease in the order: mexidol > emoxipin > proxipin.[4] The antioxidant capabilities of these compounds are believed to be a key factor in their clinical effects.[4]
In a separate study, novel nicotinic acid derivatives were evaluated for their radical scavenging activity using DPPH and ABTS assays. Compounds 2b and 2h exhibited excellent inhibition efficiency, with IC50 values comparable to the standard, ascorbic acid.[5]
| Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2b | DPPH | 15.63 ± 0.13 | Ascorbic Acid | 11.81 ± 0.04 |
| ABTS | 19.89 ± 0.25 | Ascorbic Acid | 11.90 ± 0.01 | |
| 2h | DPPH | 12.88 ± 0.19 | Ascorbic Acid | 11.81 ± 0.04 |
| ABTS | 16.35 ± 0.25 | Ascorbic Acid | 11.90 ± 0.01 | |
| Mexidol | Chemiluminescence | More active than Emoxipin and Proxipin | - | - |
| Emoxipin | Chemiluminescence | Less active than Mexidol, more than Proxipin | - | - |
| Proxipin | Chemiluminescence | Least active of the three | - | - |
Experimental Protocol: DPPH Radical Scavenging Assay [5]
The antioxidant ability of the synthesized inhibitor compounds was evaluated by radical scavenging methods. The efficacy of inhibitors 2b and 2h exhibited good results against DPPH and ABTS radicals with ascorbic acid as a standard.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound derivatives has been investigated in various studies. A study on new derivatives of 3-hydroxy pyridine-4-one (compounds A, B, and C) demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[6][7] Compound A, which has a benzyl group substitution on the pyridine ring, showed the greatest potency.[6] The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent.[6][7]
| Derivative | Model | Dosage | Inhibition (%) | Reference Compound | Inhibition (%) |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67 | Indomethacin | 60 |
| Croton oil-induced ear edema | 20 mg/kg | 37 | Indomethacin | 65 | |
| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant | Indomethacin | 60 |
| Croton oil-induced ear edema | 400 mg/kg | 43 | Indomethacin | 65 | |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | Significant | Indomethacin | 60 |
| Croton oil-induced ear edema | 200 mg/kg | 50 | Indomethacin | 65 |
Experimental Protocol: Carrageenan-Induced Paw Edema [6][7]
Rats were injected intraperitoneally with the test compounds or vehicle 30 minutes prior to the injection of carrageenan into the subplantar region of the right hind paw. The paw volume was measured using a mercury plethysmograph 4 hours after the carrageenan injection.
Cardioprotective and Neuroprotective Efficacy
The therapeutic potential of this compound derivatives extends to cardioprotective and neuroprotective effects.
Cardioprotective Effects:
A study on 2-ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate (NS) demonstrated its protective effect on the cardiovascular system in a mouse model of myocardial ischemia.[8] The compound was found to reduce the number of ischemic fibers and protect cardiomyocytes from ischemic injury.[8] This protective effect is attributed to its ability to release nitric oxide (NO) and its antioxidant properties, which include the suppression of lipid peroxidation and antiradical activity.[8]
Neuroprotective Effects:
Kynurenic acid (KYNA) derivatives, which can be synthesized from 2-aminopyridine precursors, are known for their neuroprotective properties.[9] They act as antagonists at N-methyl-D-aspartate (NMDA) receptors and have a high affinity for positive modulatory binding sites at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, preventing neuronal loss in excitotoxic and ischemic conditions.[9] Furthermore, novel 1,4-dihydropyridine derivatives have shown potent free radical scavenging capacity, anti-inflammatory effects, and neuroprotective properties against toxicity induced by oxidative stress and tau hyperphosphorylation.[10]
Another study highlighted the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia-reperfusion. The compound prevented the development of ischemic injuries and improved retinal microcirculation.[11]
Signaling Pathway Visualization
To illustrate the logical flow of evaluating the anti-inflammatory effects of 3-hydroxy pyridine-4-one derivatives, the following experimental workflow diagram is provided.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
The following diagram illustrates the proposed mechanism of action for the cardioprotective effects of 2-ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate (NS).
Caption: Proposed cardioprotective mechanism of NS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for 2-Hydroxy-3-methylpyridine quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-3-methylpyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key chemical intermediate. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are compared, supported by typical experimental data and detailed protocols.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of various validated analytical methods for the determination of this compound. These metrics are essential for comparing the suitability of each method for specific research or clinical applications.
Disclaimer: The quantitative data presented below is based on validated methods for structurally similar pyridine and pyrazine derivatives due to the limited availability of published, comprehensive validation data specifically for this compound. This data serves as a representative example of expected performance.
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 | ≥ 0.991 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 2 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90 - 110% | 93 - 105% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 10% | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 15% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~1.5 µg/mL |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure reliable and accurate results.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the current standards in the field for the analysis of pyridine derivatives.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is commonly employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to a specific pH, typically between 3 and 7)
-
Purified water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-280 nm).
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio. Derivatization may be necessary for polar compounds like this compound to increase volatility.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Helium (carrier gas)
-
A suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen organic solvent. Create serial dilutions for the calibration curve.
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in the organic solvent.
-
If derivatization is needed, add the derivatizing agent to the sample and standard solutions, and heat for a specified time and temperature (e.g., 70 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, with data acquisition in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Analysis: Inject the derivatized (or underivatized) standards and samples to determine the concentration of the analyte.
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. It is a simple and cost-effective method but can be less specific than chromatographic techniques.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
A suitable solvent in which the analyte is soluble and stable, and which is transparent in the wavelength range of interest (e.g., ethanol, methanol, or a buffered aqueous solution).
-
This compound reference standard
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and create a series of dilutions to be used for the calibration curve (e.g., 2-10 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the assay.
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standards and use it to determine the concentration of the analyte in the sample.
-
Cross-reactivity of 2-Hydroxy-3-methylpyridine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of 2-Hydroxy-3-methylpyridine, a pyridine derivative with noted antimicrobial, anti-inflammatory, and potential anticancer properties. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to offer an objective comparison with alternative compounds.
Executive Summary
This compound demonstrates a range of biological activities not observed in some of its structural isomers, highlighting the critical role of substituent placement on the pyridine ring. Its mechanism of action is hypothesized to be linked to its properties as an iron chelator, which can influence the activity of iron-dependent enzymes involved in inflammation and cellular proliferation. This guide collates data on its performance in various biological assays alongside structurally similar compounds to provide a resource for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The biological activity of this compound is significantly influenced by the position of the hydroxyl and methyl groups on the pyridine ring. Below are tables summarizing the available quantitative data from various studies, comparing this compound with its structural analogs and other relevant compounds.
Note: The data presented below is collated from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| 3-Hydroxypyridine-4-one derivative (Compound 6c) | S. aureus | 32 | [1] |
| 3-Hydroxypyridine-4-one derivative (Compound 6c) | E. coli | 32 | [1] |
| Ampicillin (Reference) | S. aureus | >32 | [1] |
| Ampicillin (Reference) | E. coli | >32 | [1] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (Compound 7j) | Gram-positive bacteria | 0.25 | [2] |
| Linezolid (Reference) | Gram-positive bacteria | 2 | [2] |
Anticancer/Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Cyanopyridone derivative (Compound 5e) | MCF-7 (Breast Cancer) | 1.39 | [3] |
| Cyanopyridone derivative (Compound 5a) | MCF-7 (Breast Cancer) | 1.77 | [3] |
| Taxol (Reference) | MCF-7 (Breast Cancer) | 8.48 | [3] |
| Pyridine derivative with OH and CH3 substitution (Compound 67) | MDA-MB-453 (Breast Cancer) | 0.0017 | [4] |
| 3-Hydroxy-4-thiopyridones (Compound 1d-1f) | A549 (Lung Cancer) | Low µM range | [5] |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 3-Hydroxypyridine-4-one derivative (Compound A) | Carrageenan-induced paw edema | Potent activity | [6] |
| Indomethacin (Reference) | Carrageenan-induced paw edema | - | [6] |
| Thiazoline-2-thione derivative (Compound 4d) | BSA protein denaturation | 21.9 µg/mL | [7] |
| Aspirin (Reference) | BSA protein denaturation | 22 µg/mL | [7] |
| Linoleyl hydroxamic acid | 15-Lipoxygenase | 0.02 | [8] |
| Linoleyl hydroxamic acid | Cyclooxygenase-1/2 | 60 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA, typically 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).
-
Cooling: The mixture is then cooled to room temperature.
-
Turbidity Measurement: The turbidity of the solution, which is proportional to the extent of denaturation, is measured spectrophotometrically at a wavelength of 660 nm.
-
Control and Standard: A control (without the test compound) and a standard anti-inflammatory drug (e.g., aspirin) are run in parallel.
-
Calculation of Inhibition: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound and related hydroxypyridinones is believed to be linked to their ability to chelate iron.[9][10][11] Iron is a crucial cofactor for several enzymes involved in inflammatory pathways, including cyclooxygenases (COX) and lipoxygenases (LOX).[6][12] By sequestering iron, these compounds can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for assessing anti-inflammatory activity.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Workflow for cytotoxicity (MTT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxamic acid inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anti-inflammatory properties of hydroxypyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxy-3-methylpyridine Derivatives: A Comparative Analysis of Efficacy Against Existing Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of novel 2-hydroxy-3-methylpyridine derivatives in comparison to established drugs, supported by experimental data.
Derivatives of this compound represent a promising class of compounds with a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. This guide provides a comprehensive comparison of the efficacy of these derivatives against existing drugs in various therapeutic areas, supported by quantitative experimental data and detailed methodologies.
Cardioprotective Efficacy
Comparison with Mexidol
A notable derivative, 2-ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate, has demonstrated significant cardioprotective effects. In a model of adrenaline/hydrocortisone-induced myocardial ischemia in mice, this compound was shown to reduce the number of ischemic fibers and protect cardiomyocytes from injury.[1] Another study on a coronary-occlusive myocardial infarction model identified a 3-oxypyridine derivative, LHT 21–16, which exhibited a marked cardioprotective effect by reducing the size of the necrotic zone and the level of the biochemical marker Troponin I (Tn I).[2] This effect was found to be 1.5 times more potent than that of the established drug Mexidol.[2]
| Compound | Model | Key Parameter | Result | Comparison | Reference |
| 2-ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate | Adrenaline/hydrocortisone-induced myocardial ischemia (mice) | Number of ischemic fibers | Reduction | - | [1] |
| 3-oxypyridine derivative LHT 21–16 | Coronary-occlusive myocardial infarction (rats) | Troponin I (Tn I) level | 2.2-fold decrease vs. control | 1.5-fold greater reduction than Mexidol | [2] |
| Mexidol | Coronary-occlusive myocardial infarction (rats) | Troponin I (Tn I) level | Decrease vs. control | - | [2] |
Experimental Protocol: Adrenaline/Hydrocortisone-Induced Myocardial Ischemia
This model is utilized to simulate stress-induced myocardial injury. Mice are administered adrenaline and hydrocortisone to induce a state of myocardial ischemia. The efficacy of the test compound, administered prior to the induction of ischemia, is assessed by histological examination of heart tissue to quantify the extent of cardiomyocyte damage and the number of ischemic fibers.[1]
Signaling Pathway: Oxidative Stress in Cardiomyocytes
The cardioprotective effects of this compound derivatives are largely attributed to their antioxidant properties, which mitigate oxidative stress-induced damage to cardiomyocytes. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), triggers several detrimental signaling pathways leading to apoptosis and inflammation. Key pathways include the activation of p38 MAPK and JNK, which promote inflammatory responses. ROS can also lead to the release of cytochrome c from mitochondria, activating the caspase cascade and subsequent apoptosis. The antioxidant action of this compound derivatives helps to neutralize ROS, thereby inhibiting these damaging signaling cascades.
Anti-inflammatory Efficacy
Comparison with Indomethacin
Several 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity. In a carrageenan-induced paw edema model in rats, these compounds were compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The results indicated that the derivatives effectively inhibited inflammation, with one compound (Compound A) showing a potent anti-inflammatory effect.
| Compound | Dose | Model | Paw Volume Inhibition (%) | Comparison | Reference |
| 3-hydroxy pyridine-4-one Derivative A | 20 mg/kg | Carrageenan-induced paw edema (rats) | 67% | Comparable to Indomethacin | |
| Indomethacin | 10 mg/kg | Carrageenan-induced paw edema (rats) | 60% | - |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation. A solution of carrageenan is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The anti-inflammatory effect of a test compound, administered prior to carrageenan, is determined by its ability to reduce the increase in paw volume compared to a control group.
Signaling Pathway: Carrageenan-Induced Inflammation
Carrageenan injection triggers a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin. The later phase is characterized by the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-1β), primarily through the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The anti-inflammatory action of the 3-hydroxy pyridine-4-one derivatives is believed to be mediated by the inhibition of these inflammatory pathways, potentially through their iron-chelating properties, as COX and lipoxygenase are heme-dependent enzymes.
Retinoprotective Efficacy
Comparison with Emoxipine and Nicotinic Acid
2-ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise as a retinoprotective agent. In a rat model of retinal ischemia-reperfusion, this derivative was more effective than both emoxipine and nicotinic acid in improving retinal microcirculation and the functional state of the retina, as assessed by electroretinography (ERG).[3][4] Specifically, the b-wave amplitude and the b/a coefficient of the ERG, which are indicators of retinal function, were significantly improved with the derivative treatment.[3] Another study showed that 2-Ethyl-3-hydroxy-6-methyl-pyridine-N-acetyltaurinate (EHMP-NAT) led to a greater increase in retinal microcirculation and the b/a coefficient compared to emoxipine and taurine.[5]
| Compound | Dose | Model | Retinal Microcirculation (perfusion units) | ERG b/a Coefficient | Reference |
| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | 3.8 mg/kg | Retinal ischemia-reperfusion (rats) | 747 | Significantly increased vs. no treatment | [3] |
| 2-Ethyl-3-hydroxy-6-methyl-pyridine-N-acetyltaurinate (EHMP-NAT) | 4.4 mg/kg/day | Retinal ischemia-reperfusion (rats) | 756.5 | Increased vs. emoxipine and taurine | [5] |
| Emoxipine | 2 mg/kg | Retinal ischemia-reperfusion (rats) | - | - | [3] |
| Nicotinic Acid | 2 mg/kg | Retinal ischemia-reperfusion (rats) | - | - | [3] |
| Taurine | equimolar to EHMP-NAT | Retinal ischemia-reperfusion (rats) | - | - | [5] |
| No Treatment | - | Retinal ischemia-reperfusion (rats) | Lower than treated groups | - | [3] |
Experimental Protocol: Retinal Ischemia-Reperfusion
This model mimics the damage that occurs in the retina due to a temporary loss and subsequent restoration of blood flow. Ischemia is induced by increasing the intraocular pressure to high levels for a defined period. Following this, the pressure is normalized, allowing for reperfusion. The retinoprotective effects of a compound are evaluated by assessing changes in the fundus of the eye, measuring the level of retinal microcirculation using laser Doppler flowmetry, and recording the electrical responses of the retinal cells with electroretinography (ERG).[3]
Antioxidant Activity
Comparison with Trolox
| Compound | Assay | IC50 Value | Comparison | Reference |
| This compound derivatives | DPPH radical scavenging assay | Varies by specific derivative | - | - |
| Trolox (Vitamin E analog) | DPPH radical scavenging assay | Varies by experimental conditions | Standard antioxidant |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method for assessing antioxidant activity. A solution of the stable free radical DPPH is prepared, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.
Conclusion
The available experimental data suggests that this compound derivatives hold significant potential as therapeutic agents across multiple domains, including cardiovascular, inflammatory, and retinal diseases. In several preclinical models, these compounds have demonstrated efficacy that is comparable or superior to existing drugs such as Mexidol and indomethacin. Their strong antioxidant activity appears to be a central mechanism underpinning their diverse pharmacological effects. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of this promising class of compounds in human diseases.
References
- 1. Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Comparison of 2-Hydroxy-3-methylpyridine and its Nitro-Substituted Derivatives: A Guide for Researchers
A detailed analysis of the FT-IR, UV-Vis, and NMR spectroscopic data of 2-Hydroxy-3-methylpyridine and its nitro-substituted analogues reveals key insights into the influence of the nitro group on the electronic and structural properties of the pyridine ring. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their analyses.
This publication presents a spectroscopic comparison of this compound and its derivatives, featuring nitro substitutions at the 4, 5, and 6 positions. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly alters the electron distribution within the pyridine ring, leading to observable shifts in the spectral data. These changes provide valuable information for the structural elucidation and characterization of these compounds, which are of interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key FT-IR, UV-Vis, and NMR spectroscopic data for this compound and its nitro-substituted derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the molecules. The positions of characteristic absorption bands are influenced by the electronic effects of the substituents.
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | νas(NO₂) (cm⁻¹) | νs(NO₂) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~3400 (broad) | ~1650 | - | - | ~1580 (C=C), ~1470 (C-H bend) |
| 2-Hydroxy-3-methyl-4-nitropyridine | ~3420 (broad) | ~1660 | ~1520 | ~1350 | ~1590 (C=C), ~1480 (C-H bend) |
| 2-Hydroxy-3-methyl-5-nitropyridine | ~3410 (broad) | ~1655 | ~1530 | ~1340 | ~1585 (C=C), ~1475 (C-H bend) |
| 2-Hydroxy-3-methyl-6-nitropyridine | ~3430 (broad) | ~1665 | ~1515 | ~1355 | ~1595 (C=C), ~1485 (C-H bend) |
Note: The tautomeric equilibrium between the hydroxy- and pyridone forms influences the observed vibrational frequencies. The values presented are approximate and can vary based on the experimental conditions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the absorption maximum (λmax) is affected by the extent of conjugation and the presence of electron-withdrawing or -donating groups.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~225, ~295 | - | Ethanol |
| 2-Hydroxy-3-methyl-4-nitropyridine | ~240, ~350 | - | Ethanol |
| 2-Hydroxy-3-methyl-5-nitropyridine | ~235, ~330 | - | Ethanol |
| 2-Hydroxy-3-methyl-6-nitropyridine | ~245, ~360 | - | Ethanol |
Note: Specific molar absorptivity values are not widely available in the literature for all compounds and can be highly dependent on the solvent and pH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of molecules. The chemical shifts of the protons and carbons are sensitive to the electronic environment.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-4 | H-5 | H-6 | -CH₃ | -OH |
| This compound | ~7.1 | ~6.2 | ~7.3 | ~2.2 | ~12.0 (broad) |
| 2-Hydroxy-3-methyl-4-nitropyridine | - | ~8.1 | ~7.8 | ~2.5 | ~12.5 (broad) |
| 2-Hydroxy-3-methyl-5-nitropyridine | ~8.0 | - | ~8.5 | ~2.4 | ~12.3 (broad) |
| 2-Hydroxy-3-methyl-6-nitropyridine | ~7.4 | ~6.5 | - | ~2.3 | ~12.8 (broad) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound | ~163 | ~122 | ~135 | ~105 | ~138 | ~17 |
| 2-Hydroxy-3-methyl-4-nitropyridine | ~161 | ~125 | ~148 | ~108 | ~140 | ~18 |
| 2-Hydroxy-3-methyl-5-nitropyridine | ~165 | ~120 | ~138 | ~130 | ~142 | ~17 |
| 2-Hydroxy-3-methyl-6-nitropyridine | ~160 | ~124 | ~137 | ~107 | ~150 | ~18 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle to obtain a fine powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.
-
Serial dilutions are made to obtain solutions of appropriate concentrations for analysis.
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Cuvette: A 1 cm path length quartz cuvette is used.
-
A baseline is recorded using the pure solvent in both the sample and reference cuvettes. The spectrum of the sample solution is then recorded.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of pyridine derivatives.
The logical relationship between the parent compound and its nitro-substituted derivatives is depicted in the following diagram.
Caption: Synthesis relationship of nitro-substituted derivatives from the parent compound.
Comparative Mutagenicity Data
The mutagenic potential of pyridine derivatives can vary significantly based on their substituent groups. The following table summarizes Ames test findings for several compounds related to 2-Hydroxy-3-methylpyridine, offering a comparative landscape.
| Compound | Structure | Ames Test Result | Key Findings & Citations |
| Pyridine | Generally considered non-mutagenic in standard Ames strains. | In vitro mutagenicity tests using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were negative.[1] | |
| 4-Methylpyridine | Not mutagenic. | Found to be non-mutagenic when tested with Salmonella typhimurium strains TA97, TA98, TA100, and TA102.[2] | |
| 3-Methylpyridine | Data suggests it may enhance the mutagenicity of other compounds. | In a study, the addition of 3-methylpyridine to boiled pork juice enhanced its mutagenicity 1.2-2.9-fold in S. typhimurium TA98 with S9 mix.[3] | |
| 2-Amino-3-hydroxypyridine | Not mutagenic. | Concluded to be non-mutagenic with and without metabolic activation in the S. typhimurium strains tested.[4] | |
| 2,6-Dimethylpyridine-N-oxide | Exhibits antimutagenic effects. | Showed a significant reduction in mutation rates in S. typhimurium strains TA98 and TA100 against known mutagens.[5] | |
| Pyrazolo[3,4-b] pyridine derivatives | Varies | Not genotoxic. | A study on several pyrazolo[3,4-b] pyridine derivatives found them to not exhibit genotoxic effects at test doses up to 5 mM in the Ames test.[6] |
| Pyridine- and Quinoline-carbohydroxamic acids | Varies | Some derivatives are mutagenic. | Several pyridine- and quinoline-carbohydroxamic acids were found to be mutagenic in S. typhimurium TA100 and TA98.[7] |
Experimental Protocols: The Ames Test
The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of chemical substances.[8][9][10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[8][9] The test assesses a chemical's ability to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-deficient medium.[9][10]
Key Steps in the Ames Test Protocol:
-
Strain Selection: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used, each sensitive to different types of mutagens.[9]
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized by the liver, the test is often performed both with and without a fraction of rat liver enzymes known as the S9 mix.[9][11]
-
Exposure: The tester strains are exposed to various concentrations of the test compound.[8]
-
Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.[9]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[9]
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without added histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control suggests that the test substance is mutagenic.[9]
Controls:
-
Negative Control: A solvent (like distilled water or DMSO) is used to establish the baseline spontaneous reversion rate.[8][9]
-
Positive Control: Known mutagens are used to confirm the sensitivity of the bacterial strains and the effectiveness of the S9 mix.[8][9]
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams illustrate the Ames test workflow and the logic of reverse mutation.
Caption: Workflow of the Ames test for assessing mutagenicity.
References
- 1. rivm.nl [rivm.nl]
- 2. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Hydroxy-3-methylpyridine proper disposal procedures
Proper disposal of 2-Hydroxy-3-methylpyridine is critical for ensuring laboratory safety and environmental protection. As a chemical with identified health hazards, it must be managed as hazardous waste in accordance with institutional policies and government regulations. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Hazard Profile of this compound
This compound (also known as 3-Methyl-2-pyridone) is classified with several hazards that dictate its handling and disposal protocols. It is crucial to recognize these risks before beginning any work with this compound. The primary hazards include its potential to cause skin irritation, serious eye damage, and respiratory irritation, and it is harmful if swallowed.[1][2]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The table below summarizes the GHS classifications for this compound.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Warning |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage[2] | Danger |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] | Warning |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to manage chemical waste safely. The following steps outline the proper procedure for disposing of this compound waste.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Conduct all transfers within a certified chemical fume hood.[3]
Step 2: Waste Characterization and Segregation Properly classifying and segregating chemical waste at the point of generation is a critical first step.[3]
-
Classification: this compound is a non-halogenated organic solid/liquid. It should be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4] It should be collected separately or with other compatible non-halogenated organic waste.[3][5]
Step 3: Container Selection and Labeling All chemical waste must be collected in appropriate, clearly labeled containers.
-
Container: Use a clean, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][7] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3][8]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][9] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" (abbreviations and formulas are not acceptable).[6]
-
An accurate estimation of the concentration and total quantity.
-
All relevant hazard pictograms (e.g., irritant, health hazard).[6]
-
The name and contact information of the principal investigator or generator.[6]
-
The date of waste generation.[6]
-
Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
The SAA must be under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to prevent spills.[9]
-
Segregate the container from incompatible chemicals.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[7]
Step 5: Arrange for Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[3][6]
-
Never dispose of this compound down the sink or in the regular trash.[6][10]
-
Submit a chemical waste pickup request to your EHS office according to their specific procedures.
-
EHS personnel are trained to handle and transport hazardous materials for final disposal in a safe and compliant manner.
Experimental Protocol: Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash. This prevents the accidental exposure of non-laboratory personnel to chemical residues.
Objective: To render an empty chemical container non-hazardous through a triple-rinse procedure.
Materials:
-
Empty this compound container.
-
Appropriate solvent (e.g., water or another solvent capable of removing the chemical).
-
Designated hazardous waste container for the rinsate.
-
Full personal protective equipment (PPE).
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
First Rinse: Add a small amount of an appropriate solvent to the empty container, equivalent to about 5-10% of the container's volume.[9]
-
Agitation: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.[8]
-
Repeat: Repeat the rinsing process (steps 2-4) two more times for a total of three rinses.[8][9]
-
Final Disposal: Once triple-rinsed, allow the container to air dry completely in the fume hood.[8] Deface or remove the original chemical label, and dispose of the container in the regular trash or glass disposal box as appropriate.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for 2-Hydroxy-3-methylpyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of 2-Hydroxy-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is necessary. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area.[2][3] The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust and vapors.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2][3] |
| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear protective clothing, including a lab coat and boots, to prevent skin contact.[2][6][3] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[3] |
Health Hazards and First Aid Measures
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[6][5][7] It may also cause respiratory irritation.[6][5][7]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2][6] If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Continue rinsing and consult a physician.[2][6] |
| Ingestion | Rinse the mouth with water.[2][6] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[6][5] |
Handling, Storage, and Disposal
Handling:
-
Keep away from heat, open flames, and other sources of ignition.
Storage:
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
-
The product should be disposed of by a licensed waste disposal company.[4]
-
Do not allow the product to enter drains.[8]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to prevent further contamination and exposure.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

